molecular formula C6H13NO B033440 cis-2,6-Dimethylmorpholine CAS No. 6485-55-8

cis-2,6-Dimethylmorpholine

货号: B033440
CAS 编号: 6485-55-8
分子量: 115.17 g/mol
InChI 键: HNVIQLPOGUDBSU-OLQVQODUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-2,6-Dimethylmorpholine is a versatile and valuable chiral building block and scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid morpholine ring system, substituted with two methyl groups in a cis-configuration, introduces specific stereochemical constraints that are crucial for modulating the biological activity and physicochemical properties of target molecules. Researchers primarily utilize this compound as a precursor and a key structural motif in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its mechanism of action is not inherent but is conferred upon the final active pharmaceutical ingredient (API); the morpholine ring often serves as a bioisostere for piperazine or piperidine, influencing the molecule's solubility, metabolic stability, and binding affinity to biological targets like enzymes or receptors. The specific stereochemistry of the cis-2,6-dimethyl substitution is frequently exploited to optimize the three-dimensional fit of a drug candidate within a protein's active site, thereby enhancing potency and selectivity. This reagent is essential for developing novel therapeutics, including kinase inhibitors and GPCR ligands, making it a critical tool for advancing chemical biology and lead optimization programs.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,6R)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVIQLPOGUDBSU-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896844
Record name (Z)-2,6-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-55-8
Record name cis-2,6-Dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6485-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylmorpholine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2,6-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2,6-dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYLMORPHOLINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWD860P007
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

cis-2,6-Dimethylmorpholine physical properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-2,6-Dimethylmorpholine: Physical Properties and Hazards

Introduction

This compound (CAS No: 6485-55-8) is a heterocyclic organic compound featuring a morpholine (B109124) ring substituted with two methyl groups in a cis configuration.[1] It serves as a versatile building block and intermediate in the synthesis of various fine chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2] Notably, it is a key precursor in the production of the antifungal drug Amorolfine and the fungicide Fenpropimorph.[2][3] Its utility also extends to applications as a corrosion inhibitor, a stabilizer for chlorinated solvents, and a reagent in the preparation of specialized materials.[1][4] This guide provides a comprehensive overview of its core physical properties, associated hazards, and relevant experimental protocols for professionals in research and drug development.

Physical and Chemical Properties

This compound is a clear, colorless liquid under standard conditions.[1][5] It is miscible with water and possesses a characteristic amine-like odor, although specific odor data is not widely reported.[5][6] A summary of its key physical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[1][7][8]
Molecular Weight 115.17 g/mol [9]
Appearance Clear colorless liquid[1][2][5]
Boiling Point 140 - 147 °C at 760 mmHg[1][5][7]
Melting Point -85 °C[1][10]
Density 0.93 - 0.935 g/mL at 20-25 °C[1]
Flash Point 41 - 48.9 °C[2][7][10]
Refractive Index 1.445 - 1.45 at 20 °C[1]
Solubility Miscible in water[5][6]
Vapor Pressure 7 mbar at 20 °C[7]
Autoignition Temperature 280 °C / 536 °F[7]

Hazards and Toxicological Information

This compound is classified as a hazardous substance, primarily due to its flammability, corrosivity, and acute toxicity. It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment in a laboratory or industrial setting.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassCategorySource(s)
Flammable LiquidsCategory 3[7][8][9]
Acute Toxicity, OralCategory 4[7][9]
Acute Toxicity, DermalCategory 3 / 4[7][9][10]
Skin Corrosion/IrritationCategory 1B / 1[7][8][10]
Serious Eye Damage/Eye IrritationCategory 1[7][9][10]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)[7]

Signal Word: Danger [7][9]

GHS Pictograms:

Hazard Statements (H-Statements): [7][8][9]

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.[10]

  • H312: Harmful in contact with skin.[8][9]

  • H314: Causes severe skin burns and eye damage.[8][9]

  • H318: Causes serious eye damage.[9][10]

  • H332: Harmful if inhaled.[11]

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements includes measures for prevention, response, storage, and disposal. Key statements are summarized below.[2][8]

TypeStatement CodeStatement Text
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
P260Do not breathe dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
Storage P403+P235Store in a well-ventilated place. Keep cool.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
Toxicity Data
TestSpeciesValueSource(s)
LD50 OralRat1270 mg/kg[7][10]
LD50 DermalRat>1000 - <2000 mg/kg[7][10]
LC50 Fish (Leuciscus idus)96 h>100 - <220 mg/L[10]
EC50 Daphnia magna48 h187.35 mg/L[10]

Experimental Protocols

Detailed experimental protocols for the determination of specific physical properties are typically conducted according to internationally recognized standards (e.g., OECD, ASTM), which are not detailed in the available literature for this specific compound. However, the synthesis of this compound is well-documented in patent literature.

Synthesis of this compound via Cyclization

A common method for preparing 2,6-dimethylmorpholine (B58159) with a high proportion of the cis-isomer involves the acid-catalyzed cyclization of diisopropanolamine (B56660).[12][13][14]

Objective: To synthesize this compound by dehydrative cyclization of diisopropanolamine.

Materials:

  • Diisopropanolamine (1,1'-iminobispropan-2-ol)

  • Concentrated Sulfuric Acid (90-120%)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Reaction vessel equipped with a stirrer, thermometer, and distillation apparatus

Procedure:

  • Diisopropanolamine and an excess of 90-120% strength sulfuric acid are simultaneously metered into the reaction vessel.[12][14] The molar ratio of amine to acid is typically maintained between 1:1.0 and 1:3.0.[12]

  • The components are added at a rate sufficient to allow the exothermic heat of reaction to raise the mixture's temperature to between 85 °C and 170 °C without external cooling.[12][14]

  • Once the addition is complete, the reaction mixture is heated to a temperature between 150 °C and 190 °C (preferably 170 °C to 184 °C).[12]

  • This temperature is maintained for a period of 1 to 25 hours, during which water formed in the reaction is distilled off.[14]

  • After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution to liberate the free amine.

  • The crude product is then isolated, typically through distillation, and may be further dried to yield 2,6-dimethylmorpholine with a high cis-isomer content (e.g., 84-88%).[12][14]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from diisopropanolamine as described in the protocol above.

G cluster_0 Step 1: Reagent Addition cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification DIPA Diisopropanolamine Reactor Reaction Vessel DIPA->Reactor Meter in H2SO4 Sulfuric Acid H2SO4->Reactor Meter in Exotherm Exothermic Reaction (85-170°C) Reactor->Exotherm Heating External Heating (150-190°C) Exotherm->Heating Distill Water Distillation Heating->Distill Neutralize Neutralization (NaOH solution) Distill->Neutralize Purify Distillation & Drying Neutralize->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Hazard and Personal Protective Equipment (PPE) Relationship

This diagram shows the logical relationship between the primary hazards of this compound and the necessary personal protective equipment.

G cluster_hazards Primary Hazards cluster_ppe Required PPE H1 Flammable (H226) P1 Flame-Resistant Lab Coat H1->P1 requires H2 Skin Corrosive / Toxic (H311, H314) H2->P1 requires P2 Chemical-Resistant Gloves H2->P2 requires H3 Serious Eye Damage (H318) P3 Safety Goggles & Face Shield H3->P3 requires H4 Respiratory Irritant (H332) P4 Respirator / Fume Hood H4->P4 requires

Caption: Relationship between hazards and required personal protective equipment.

References

cis-2,6-Dimethylmorpholine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of cis-2,6-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and characterization, presented with clarity for reproducibility.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound featuring a morpholine (B109124) ring. The morpholine nucleus is a six-membered ring containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. In this specific isomer, two methyl groups are attached to carbon atoms 2 and 6.[1] The prefix "cis" indicates that both methyl groups are oriented on the same side of the morpholine ring's average plane.

The systematic IUPAC name for this compound is (2S,6R)-2,6-dimethylmorpholine.[2] Despite having two stereocenters (at C2 and C6), the cis isomer is a meso compound. This is because it possesses an internal plane of symmetry, making it achiral and optically inactive.

// Atom nodes N [label="N"]; O [label="O"]; C2 [label="C"]; C3 [label="C"]; C5 [label="C"]; C6 [label="C"]; H_N [label="H"]; Me1 [label=3>]; Me2 [label=3>]; H1 [label="H"]; H2 [label="H"];

// Invisible nodes for positioning p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0]; p4 [shape=point, width=0];

// Ring structure N -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> O [label=""]; O -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> N [label=""];

// Substituents N -> H_N; C2 -> Me1 [style=dashed, arrowhead=none, color="#34A853"]; C2 -> H1 [style=solid, penwidth=2.5, color="#EA4335"]; C6 -> Me2 [style=dashed, arrowhead=none, color="#34A853"]; C6 -> H2 [style=solid, penwidth=2.5, color="#EA4335"];

// Positional layout {rank=same; C6; C2;} {rank=same; C5; C3;} {rank=same; O; N;}

// Invisible edges for alignment H_N -> p1 [style=invis]; p1 -> N [style=invis]; Me1 -> p2 [style=invis]; p2 -> C2 [style=invis]; Me2 -> p3 [style=invis]; p3 -> C6 [style=invis];

// Labels label_N [label="4", pos="0.5,1.5!"]; label_O [label="1", pos="0.5,-1.5!"]; label_C2 [label="2", pos="-1.5,0.5!"]; label_C3 [label="3", pos="-1.5,-0.5!"]; label_C5 [label="5", pos="1.5,-0.5!"]; label_C6 [label="6", pos="1.5,0.5!"]; } caption: "Figure 1: Chemical structure of this compound."

Stereochemistry

2,6-Dimethylmorpholine (B58159) exists as two stereoisomers: a cis isomer and a trans isomer. The stereochemical relationship is determined by the relative positions of the two methyl groups.

  • cis-Isomer (meso) : The methyl groups at C2 and C6 are on the same side of the ring. This configuration results in a plane of symmetry, rendering the molecule achiral, despite the presence of two chiral centers. It is a single meso compound, designated as (2R,6S) or (2S,6R).[2][3]

  • trans-Isomer (enantiomers) : The methyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers: (2R,6R) and (2S,6S).

stereoisomers cluster_main 2,6-Dimethylmorpholine Isomers cluster_cis cis-Isomer cluster_trans trans-Isomer 2,6-Dimethylmorpholine 2,6-Dimethylmorpholine cis (meso) (2R, 6S)-2,6-Dimethylmorpholine (Achiral) 2,6-Dimethylmorpholine->cis (meso) Diastereomer trans_pair Enantiomeric Pair 2,6-Dimethylmorpholine->trans_pair Diastereomer cis (meso)->trans_pair Diastereomers trans_R (2R, 6R) trans_R->trans_pair is a trans_S (2S, 6S) trans_S->trans_pair is a

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO[1][2][4]
Molecular Weight 115.17 g/mol [2]
CAS Number 6485-55-8[2]
Appearance Colorless liquid[1]
Boiling Point 140-142 °C[5]
Melting Point -85 °C[1][6]
Density 0.930 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.445 - 1.447[5]
Purity ≥ 97%[1]

Table 2: Spectroscopic Data

Spectrum TypeKey FeaturesReference(s)
¹³C NMR Spectra available in online databases.[2][7][8][9]
¹H NMR Spectra available in online databases.[10]
IR Spectrum Spectrum available in the NIST/EPA Gas-Phase Infrared Database.[4]
Mass Spectrometry GC-MS data available in the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing 2,6-dimethylmorpholine with a high proportion of the cis isomer is the cyclization of diisopropanolamine (B56660) using sulfuric acid.[11][12]

Materials:

  • Diisopropanolamine (1,1'-iminobispropan-2-ol)

  • 90-120% Sulfuric Acid

  • Sodium Hydroxide (B78521) solution (for workup)

  • Reactor with stirring, heating, and distillation capabilities

Procedure:

  • Simultaneously and slowly meter diisopropanolamine (containing 0-20% water) and an excess of 90-120% strength sulfuric acid into the reactor. A molar ratio of diisopropanolamine to sulfuric acid between 1:1.5 and 1:3.0 is typically used.[11][12]

  • The components are added with thorough stirring but without external cooling, allowing the exothermic heat of reaction to increase the mixture's temperature to 85-170 °C.[11]

  • After the addition is complete, heat the reaction mixture to a temperature between 150 °C and 190 °C for 3 to 5 hours.[11][12] During this time, water is distilled off.

  • The yield of 2,6-dimethylmorpholine is typically high (91-96%), with the cis-isomer content ranging from 80% to 88%, depending on the reaction conditions.[11][12]

  • After cooling, the reaction mixture is worked up by neutralization with sodium hydroxide solution.

  • The crude product is then purified by distillation. Fractional distillation can be employed to separate the cis and trans isomers.[12]

// Nodes start [label="Start: Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Diisopropanolamine\n+ Sulfuric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="1. Meter into Reactor\n(Simultaneous Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; exotherm [label="2. Exothermic Reaction\n(85-170°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heating [label="3. Heat & Distill Water\n(150-190°C, 3-5h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Neutralization\n(NaOH solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="5. Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product:\nthis compound\n(80-88% cis isomer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents [style=invis]; reagents -> mixing [color="#5F6368"]; mixing -> exotherm [color="#5F6368"]; exotherm -> heating [color="#5F6368"]; heating -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; } caption: "Figure 3: Synthesis workflow for this compound."

Characterization Methods

Gas Chromatography (GC):

  • Purpose: To determine the purity of the product and the relative ratio of cis and trans isomers.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable.

  • Detector: Flame Ionization Detector (FID).

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Use a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

    • The cis and trans isomers should elute as separate peaks. The ratio can be determined by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and stereochemistry.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O).[9]

  • ¹H NMR: The spectrum will show characteristic signals for the methyl groups and the morpholine ring protons. The coupling constants and chemical shifts will differ between the cis and trans isomers, allowing for structural confirmation.

  • ¹³C NMR: The spectrum will show distinct signals for the methyl carbons and the three unique carbons of the morpholine ring. For the cis-isomer, due to symmetry, only three ring carbon signals are expected.

Applications in Research and Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its specific stereochemistry is often crucial for the desired activity of the final product.

  • Agrochemicals: It is a key intermediate in the synthesis of fungicides, such as fenpropimorph.[2][12]

  • Pharmaceuticals: The morpholine scaffold is prevalent in drug design. This compound is used in the synthesis of p38α MAP kinase inhibitors for treating autoimmune diseases and in the development of agonists and antagonists for 5-HT₄ receptors.[13][14]

  • Chemical Synthesis: It serves as a versatile reagent and solvent in various organic reactions.[1]

References

Synthesis of cis-2,6-Dimethylmorpholine from Diisopropanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cis-2,6-dimethylmorpholine from diisopropanolamine (B56660), focusing on the well-established method of acid-catalyzed cyclization. The information presented herein is compiled from key patents and is intended to provide researchers and professionals in drug development with detailed experimental protocols, quantitative data, and a clear understanding of the reaction process. The cis-isomer of 2,6-dimethylmorpholine (B58159) is a valuable building block in the synthesis of various active pharmaceutical ingredients.

Core Synthesis Pathway: Acid-Catalyzed Cyclization

The primary method for synthesizing 2,6-dimethylmorpholine with a high proportion of the desired cis-isomer involves the cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of a strong acid catalyst, most commonly sulfuric acid.[1][2][3] This reaction is essentially a dehydration process where the acid facilitates the intramolecular elimination of water to form the morpholine (B109124) ring.

The reaction temperature and the molar ratio of diisopropanolamine to sulfuric acid are critical parameters that influence the total yield and, more importantly, the isomeric ratio (cis- to trans-) of the final product.[1][3] Generally, higher temperatures and an excess of sulfuric acid favor the formation of the cis-isomer.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental conditions described in the literature for the sulfuric acid-catalyzed synthesis of 2,6-dimethylmorpholine.

Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.2517012987822[1][3]
1:1.51805968020[1]
1:2.01803948416[1][2][3]
1:3.01803918812[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound.

General Procedure for Sulfuric Acid-Catalyzed Cyclization

This protocol is a generalized representation based on the procedures outlined in the referenced patents.[1][2][3]

Materials:

  • Diisopropanolamine (containing 0-20% water)

  • Sulfuric acid (90-120% strength)

  • Sodium hydroxide (B78521) solution (for work-up)

  • Concentrated sodium hydroxide solution (for drying)

Procedure:

  • Into a suitable reactor, simultaneously meter the diisopropanolamine (containing 0-20% water) and an excess of 90-120% strength sulfuric acid.

  • The addition is performed with stirring but without external cooling, allowing the exothermic heat of reaction to increase the temperature of the mixture to between 85°C and 170°C.

  • After the addition is complete, heat the reaction mixture to a temperature between 150°C and 190°C.

  • Maintain this temperature for a period of 1 to 25 hours, during which water is continuously distilled off.

  • Upon completion, cool the reaction mixture and neutralize it by adding a sodium hydroxide solution.

  • Distill the neutralized mixture to obtain the crude 2,6-dimethylmorpholine.

  • Dry the crude product using a concentrated sodium hydroxide solution to yield the final product with a high proportion of the cis-isomer.

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Diisopropanolamine Diisopropanolamine ReactionVessel Cyclization/ Dehydration Diisopropanolamine->ReactionVessel SulfuricAcid Sulfuric Acid (Catalyst) SulfuricAcid->ReactionVessel cis_Product This compound ReactionVessel->cis_Product trans_Product trans-2,6-Dimethylmorpholine ReactionVessel->trans_Product Water Water ReactionVessel->Water

Figure 1: Chemical reaction pathway for the synthesis of 2,6-dimethylmorpholine.

G start Start metering Simultaneously Meter Diisopropanolamine and Sulfuric Acid start->metering heating1 Exothermic Reaction (85-170°C) metering->heating1 heating2 Heat to 150-190°C (1-25 hours) heating1->heating2 distillation Distill off Water heating2->distillation workup Neutralization with NaOH Solution distillation->workup distillation2 Distill Crude Product workup->distillation2 drying Dry with conc. NaOH distillation2->drying end Final Product: This compound drying->end

Figure 2: Experimental workflow for the synthesis and purification.

References

In-Depth Technical Guide to the Spectral Data of cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cis-2,6-dimethylmorpholine. Detailed experimental protocols and a relevant biochemical pathway are also presented to offer a complete analytical profile of this compound.

Spectroscopic Data Summary

The following sections present the key spectral data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

The ¹³C NMR spectrum of the this compound cation (as the hydrochloride salt) was acquired. The chemical shifts are provided in the table below.

Atom NumberChemical Shift (δ) in ppm
C2/C669.5
C3/C549.3
CH₃15.7

Note: Data corresponds to the cation form.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound exhibits characteristic absorption bands for a cyclic ether and a secondary amine. The major peaks are summarized below.

Wavenumber (cm⁻¹)AssignmentIntensity
2970C-H stretch (asymmetric)Strong
2870C-H stretch (symmetric)Strong
1450C-H bend (scissoring)Medium
1110C-O-C stretch (asymmetric)Strong
3350 (broad)N-H stretchMedium
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern. The key peaks are listed below.

m/zRelative Intensity (%)Proposed Fragment
11515[M]⁺ (Molecular Ion)
100100[M - CH₃]⁺
7140[C₄H₉N]⁺
4455[C₂H₆N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

NMR Spectroscopy

A sample of this compound hydrochloride (5-10 mg) was dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) (0.5-0.7 mL). [cite: ] The solution was filtered into a 5 mm NMR tube. The ¹³C NMR spectrum was recorded on a Bruker HX-90 spectrometer. Dioxane was used as the internal standard.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. [cite: ] A small amount of this compound was vaporized into a gas cell with a defined path length. The spectrum was recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers. The presented data is from the NIST/EPA Gas-Phase Infrared Database.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. [cite: ] The sample of 2,6-dimethylmorpholine (B58159) was introduced into the ion source, where it was bombarded with high-energy electrons (typically 70 eV). This caused the molecule to ionize and fragment. The resulting positively charged ions were then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Signaling Pathways and Logical Relationships

This compound is a known metabolite of the fungicide fenpropimorph. The metabolic transformation involves the cleavage of the N-propyl group from the parent compound. This pathway is a critical consideration in environmental and toxicological studies of fenpropimorph.

metabolic_pathway fenpropimorph Fenpropimorph metabolism Metabolic Cleavage (e.g., in soil, plants) fenpropimorph->metabolism Substrate cis_dimethylmorpholine This compound metabolism->cis_dimethylmorpholine Product

Caption: Metabolic pathway of Fenpropimorph to this compound.

commercial suppliers of high-purity cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to High-Purity cis-2,6-Dimethylmorpholine for Researchers and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique structural and chemical properties make it a crucial building block, or scaffold, for the synthesis of complex bioactive molecules.[1] In drug discovery, the morpholine (B109124) ring is a privileged structure, often incorporated to improve physicochemical properties such as solubility, metabolic stability, and bioavailability, which are critical for developing effective CNS-active drugs.[2][3] This guide provides a comprehensive overview of commercial suppliers offering high-purity this compound, detailed experimental protocols for its preparation and purification, and its application in targeting key signaling pathways in drug development.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity starting materials is a critical first step in research and development. The table below summarizes commercially available grades of this compound from various suppliers, providing researchers with a comparative overview of available purities.

Supplier/PlatformPurity SpecificationAnalysis MethodCAS Number
HANGZHOU LEAP CHEM CO., LTD. (via ECHEMI)99%Not Specified6485-55-8
Henan Lihao Chem Plant Limited (via ECHEMI)99%Not Specified6485-55-8
Shaanxi Dideu Medichem Co. (via ECHEMI)99% (Pharmacy Grade)Not Specified6485-55-8
TCI America (Tokyo Chemical Industry)>97.0%GC6485-55-8
Chem-Impex≥ 97%GC6485-55-8
Huizhili (Changzhou) Life Technology Co., Ltd. (via ChemicalBook)98%Not Specified6485-55-8
Firsky International Trade (Wuhan) Co., Ltd. (via ChemicalBook)99%Not Specified6485-55-8

Experimental Protocols: Synthesis and Purification

Achieving high isomeric purity is essential for clinical applications. The following protocols are derived from patent literature, detailing methods for synthesizing 2,6-dimethylmorpholine (B58159) with a high cis-isomer ratio and subsequent purification to ≥99.2% purity.

Protocol 1: Synthesis of 2,6-Dimethylmorpholine with High cis-Isomer Content

This protocol is adapted from a patented industrial process for the cyclization of diisopropanolamine (B56660).[4]

Methodology:

  • Reaction Setup: Equip a suitable reactor for simultaneous addition of two reactants and heating.

  • Reactant Metering: Simultaneously meter diisopropanolamine (containing 5-15% water) and excess 90-120% strength sulfuric acid into the reactor. The addition is performed with stirring but without external cooling, allowing the exothermic heat of reaction to raise the mixture's temperature to between 85°C and 170°C.

  • Cyclization: After the addition is complete, heat the reaction mixture to a temperature between 150°C and 190°C.

  • Work-up:

    • Cool the reaction product and dilute it with water.

    • Add the diluted solution to a 25% sodium hydroxide (B78521) solution with stirring and cooling until the pH reaches 14.

    • Two phases will form. Separate the upper organic phase.

  • Isolation and Drying:

    • Distill the organic phase under reduced pressure (approx. 100 mbar).

    • Dry the resulting distillate, a mixture of water and 2,6-dimethylmorpholine, in two stages by stirring first with 50% sodium hydroxide solution, followed by a second treatment with fresh 50% sodium hydroxide solution.

  • Final Product: The resulting 99% pure 2,6-dimethylmorpholine contains a cis- to trans-isomer ratio of approximately 84:16.[4]

Protocol 2: Purification of this compound to ≥99.2% Purity

This protocol, adapted from patent CN110950818B, describes a method for purifying a mixture of 2,6-dimethylmorpholine isomers to obtain high-purity this compound via carboxylate salt formation and crystallization.[5]

Methodology:

  • Salt Formation:

    • In a reaction flask, charge the synthesized 2,6-dimethylmorpholine mixture (e.g., 57.60g, 0.5mol) and add isopropyl acetate (B1210297) (200ml).

    • Raise the temperature to 40°C with stirring.

    • Add acetic acid (30.03g, 0.5mol) dropwise.

  • Crystallization:

    • Slowly cool the mixture to 15-25°C and stir for 2-3 hours to induce crystallization.

    • Further cool the mixture to between -2°C and 3°C and continue stirring for an additional 2.5-3.0 hours.

  • Isolation of Salt:

    • Collect the this compound acetate crystals via suction filtration and dry them.

  • Hydrolysis (Liberation of Free Base):

    • Dissolve the purified acetate salt in water.

    • Adjust the pH of the solution to 13-14 using a basic substance (e.g., NaOH) to hydrolyze the salt.

    • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

  • Final Product:

    • Combine the organic extracts and distill off the solvent to yield this compound with a purity of ≥99.2%.

G Workflow for High-Purity this compound Purification start Start: Crude cis/trans Mixture dissolve 1. Dissolve in Isopropyl Acetate start->dissolve add_acid 2. Add Acetic Acid at 40°C (Salt Formation) dissolve->add_acid cool_1 3. Cool to 15-25°C (Crystallization) add_acid->cool_1 cool_2 4. Cool to -2°C to 3°C (Further Crystallization) cool_1->cool_2 filter 5. Suction Filtration cool_2->filter salt Intermediate: cis-Isomer Acetate Salt filter->salt hydrolyze 6. Hydrolyze Salt (Adjust pH to 13-14) salt->hydrolyze extract 7. Organic Extraction hydrolyze->extract distill 8. Distill Solvent extract->distill end_product End Product: High-Purity (≥99.2%) This compound distill->end_product

Caption: Purification workflow via carboxylate salt crystallization.

Application in Drug Development: Targeting Signaling Pathways

The this compound scaffold is a key intermediate in the synthesis of several pharmaceuticals, most notably Sonidegib (Odomzo), an anticancer drug.[5] Sonidegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma.[6]

The Hh pathway is crucial during embryonic development and is largely inactive in adult tissues.[6] Its reactivation can lead to tumorigenesis. The pathway is initiated when the Hedgehog ligand binds to the Patched (PTCH1) receptor, relieving its inhibition of the Smoothened (SMO) protein. Activated SMO then triggers a downstream cascade involving the GLI family of transcription factors, leading to the expression of target genes that promote cell proliferation and survival.[6]

Sonidegib, containing the this compound moiety, functions by binding to and inhibiting the SMO protein. This action blocks the entire downstream signaling cascade, effectively shutting down the pro-tumorigenic gene expression program.

G Hedgehog (Hh) Signaling Pathway Inhibition PTCH1_off PTCH1 Receptor SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU SUFU GLI_off GLI (Complexed & Inactive) SUFU->GLI_off Sequesters Hh Hedgehog Ligand PTCH1_on PTCH1 Receptor Hh->PTCH1_on SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved GLI_on GLI (Active) SMO_on->GLI_on Activates Nucleus Nucleus GLI_on->Nucleus Translocates to TargetGenes Target Gene Expression (Proliferation) Nucleus->TargetGenes Promotes Inhibitor Sonidegib (contains cis-2,6-Dimethyl- morpholine scaffold) Inhibitor->SMO_on INHIBITS

Caption: Inhibition of the SMO protein by a morpholine-derived drug.

References

Navigating the Stability and Storage of cis-2,6-Dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for cis-2,6-Dimethylmorpholine. The information presented herein is critical for ensuring the integrity and purity of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries where it serves as a key building block.

Core Stability Profile

This compound is a stable organic compound under normal laboratory and storage conditions. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. Understanding these sensitivities is paramount to maintaining its chemical integrity over time. The compound is known to be a flammable liquid and vapor, and it is also sensitive to moisture and air.

Recommended Storage and Handling

Proper storage and handling are crucial for preserving the quality of this compound. The following table summarizes the key recommendations based on information from safety data sheets and chemical suppliers.

ParameterRecommendationRationale & Citation
Storage Temperature Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest temperatures below 15°C or even refrigerated conditions. A specific recommendation is to store below 35°C.[1]Lower temperatures slow down potential degradation reactions. Avoiding high temperatures is crucial due to its flammability.
Atmosphere Store under an inert gas, such as argon.[2][3]The compound is air sensitive, and an inert atmosphere prevents oxidation and reaction with atmospheric moisture.
Container Store in a tightly closed container.[1][2][4]Prevents exposure to air and moisture and avoids evaporation of the flammable liquid.
Storage Area Store in a well-ventilated, flammables-approved area.[1][5] Keep away from sources of ignition.[1][4][5]Mitigates fire risk due to the compound's flammability. Proper ventilation prevents the accumulation of vapors.
Incompatible Materials Acids, strong oxidizing agents.[1][2]Contact with these substances can lead to vigorous reactions and decomposition.
Conditions to Avoid Heat, sparks, open flames, ignition sources, exposure to moist air or water.[1][2]These conditions can lead to fire, explosion, or degradation of the compound.

Potential Degradation and Hazardous Decomposition

Under adverse conditions, this compound can degrade. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2] While specific degradation pathways under typical storage conditions are not extensively detailed in publicly available literature, the general chemical nature of morpholine (B109124) derivatives suggests susceptibility to oxidation and reactions with strong acids.

Logical Workflow for Ensuring Stability

The following diagram illustrates the key relationships between storage conditions and the stability of this compound. Adherence to these principles is essential for maintaining the compound's integrity.

cluster_storage Optimal Storage Conditions cluster_stability Compound Stability cluster_threats Threats to Stability Cool_Dry Cool, Dry Place (<35°C) Stable_Compound This compound (Stable) Cool_Dry->Stable_Compound Prevents Thermal Degradation Inert_Atmosphere Inert Atmosphere (e.g., Argon) Inert_Atmosphere->Stable_Compound Prevents Oxidation Tightly_Sealed Tightly Sealed Container Tightly_Sealed->Stable_Compound Prevents Contamination & Evaporation Ventilated_Area Well-Ventilated, Flammables Area Ventilated_Area->Stable_Compound Ensures Safe Environment Degraded_Compound Degradation Products (e.g., NOx, CO, CO2) Heat_Ignition Heat, Sparks, Ignition Sources Heat_Ignition->Degraded_Compound Moisture_Air Moisture & Air Moisture_Air->Degraded_Compound Incompatibles Incompatible Materials (Acids, Oxidizers) Incompatibles->Degraded_Compound

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocol: General Stability Assessment

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% and 30%

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Other necessary reagents for the chosen analytical method (e.g., buffers)

  • Calibrated analytical balance

  • pH meter

  • HPLC-UV/MS or GC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH under the same temperature and time conditions as acid hydrolysis. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% and 30% H2O2. Store samples at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period. Also, expose the stock solution to the same conditions.

    • Photostability: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples using a validated stability-indicating method, typically HPLC with UV and/or Mass Spectrometry detection, or GC-MS. The method should be able to separate the parent compound from any degradation products.

    • Quantify the amount of remaining this compound and any major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify the structure of major degradation products using mass spectrometry and other relevant analytical techniques.

    • Determine the degradation pathway of this compound under the tested conditions.

This general protocol provides a framework for a thorough stability assessment. The specific conditions (reagent concentrations, temperatures, and time points) should be adjusted based on the observed reactivity of the compound. The goal is to achieve a meaningful level of degradation (typically 5-20%) to ensure the analytical method is truly stability-indicating.

References

The Solubility of cis-2,6-Dimethylmorpholine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of cis-2,6-Dimethylmorpholine, a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agricultural chemicals. Due to a notable absence of publicly available quantitative solubility data in a range of organic solvents, this document focuses on the qualitative solubility expectations based on the compound's molecular structure and provides detailed, generalized experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize this compound in their work.

Introduction to this compound

This compound is a heterocyclic organic compound featuring both an amine and an ether functional group.[1] Its structure is related to morpholine (B109124), a versatile solvent and chemical intermediate.[1][2] The "cis" configuration indicates that the two methyl groups are on the same side of the morpholine ring. This stereochemistry can influence its physical properties, including its packing in the solid state and its interactions with solvents.

The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen and oxygen atoms) suggests that this compound will exhibit a degree of polarity.[3] The lipophilic character is enhanced by the two methyl groups and the hydrocarbon backbone. This amphiphilic nature suggests that it will be soluble in a variety of organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature, chemical databases, and patents did not yield specific quantitative data on the solubility of this compound in a range of common organic solvents. While some sources indicate its use in reactions involving solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, precise solubility values (e.g., in g/100 mL or mol/L at various temperatures) are not provided.[4][5] The parent compound, morpholine, is known to be miscible with water, acetone, benzene, diethyl ether, and ethanol.[2] This suggests that this compound is also likely to be soluble in many of these solvents, although the methyl groups may slightly reduce its polarity and water solubility compared to the parent compound.

Given the lack of available data, it is recommended that researchers experimentally determine the solubility of this compound in the specific solvents relevant to their applications. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or incubator

  • Thermostatic water bath

  • Calibrated thermometer or thermocouple

  • Centrifuge

  • Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

    • Record the mass of the transferred solution.

    • Dilute the sample to a known volume with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase for chromatography).

  • Analysis:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, GC).

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

3.3. Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation prep_vials Prepare Vials with Excess Solute & Solvent agitate Agitate at Constant Temperature prep_vials->agitate settle Settle or Centrifuge agitate->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (e.g., HPLC, GC) dilute->analyze calculate Calculate Solubility analyze->calculate solvent_selection_logic cluster_screening Initial Screening cluster_testing Experimental Testing cluster_evaluation Evaluation cluster_decision Decision define_req Define Process Requirements initial_solvents Select Initial Solvent Candidates define_req->initial_solvents det_solubility Determine Solubility initial_solvents->det_solubility eval_safety Evaluate Safety & Environmental Impact det_solubility->eval_safety eval_cost Assess Cost & Availability det_solubility->eval_cost eval_compatibility Check Process Compatibility det_solubility->eval_compatibility select_solvent Select Optimal Solvent eval_safety->select_solvent eval_cost->select_solvent eval_compatibility->select_solvent

References

Theoretical and Computational Deep Dive into cis-2,6-Dimethylmorpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies on cis-2,6-dimethylmorpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a summary of its structural properties, conformational analysis, and the computational methodologies employed in its study.

Executive Summary

This compound is a substituted morpholine (B109124) that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Understanding its three-dimensional structure, conformational preferences, and electronic properties is paramount for designing novel therapeutics with enhanced efficacy and specificity. Computational chemistry provides a powerful lens to investigate these molecular characteristics at a level of detail often inaccessible through experimental methods alone. This guide synthesizes the available theoretical data on this compound, focusing on its conformational stability and the computational techniques used for its analysis.

Conformational Analysis and Stability

The conformational landscape of saturated heterocyclic rings like morpholine is dominated by chair, boat, and twist-boat forms. For substituted morpholines, the orientation of the substituents (axial vs. equatorial) further defines the stability of these conformers.

Chair Conformation: The Predominant Form

Theoretical studies indicate that, similar to its parent molecule morpholine, this compound predominantly adopts a chair conformation . In this arrangement, the two methyl groups are positioned on the same side of the ring. The most stable chair conformation is the one where both methyl groups occupy equatorial positions to minimize steric hindrance.

A key finding from computational studies highlights the relative stability of the cis and trans isomers of 2,6-dimethylmorpholine. Through sophisticated quantum chemical calculations, it has been determined that the cis isomer is energetically more favorable than the trans isomer.

Quantitative Conformational Energy

The following table summarizes the known relative energy difference between the cis and trans isomers of 2,6-dimethylmorpholine.

Isomer ComparisonRelative Energy (kcal/mol)Computational Method
cis vs. transcis is 0.7 kcal/mol more stableDFT (B3LYP, M06-2X), MP2, CCSD(T)

This data is based on high-level ab initio and density functional theory calculations, indicating a clear thermodynamic preference for the cis configuration.

Computational Methodology: A Protocol Overview

While specific, in-depth computational studies exclusively focused on this compound are not abundant in publicly accessible literature, a standard and reliable computational protocol can be established based on studies of morpholine and other substituted derivatives. This section outlines a typical workflow for the theoretical investigation of this molecule.

Geometry Optimization

The initial step in any computational analysis is the geometry optimization of the molecule's possible conformers. This process seeks to find the lowest energy arrangement of atoms, corresponding to a stable structure.

Protocol:

  • Initial Structure Generation: A 3D model of the this compound chair conformer (with diequatorial methyl groups) is constructed.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is a widely used and accurate method for such systems. The B3LYP or M06-2X functionals are common choices.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a correlation-consistent basis set like cc-pVTZ is employed to provide a good balance between accuracy and computational cost.

  • Optimization Procedure: The geometry is optimized without constraints in the gas phase or with an implicit solvent model (like the Conductor-like Screening Model, COSMO) to simulate solution-phase behavior. The optimization is complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

  • Frequency Calculation: Using the optimized geometry from the previous step, the vibrational frequencies are calculated at the same level of theory and basis set.

  • Analysis: The output provides the frequencies of the normal modes of vibration. These can be used to assign experimental spectral bands to specific molecular motions (e.g., C-H stretch, C-N bend).

Note: Due to the lack of published computational vibrational data for this compound, a data table for calculated frequencies is not provided.

NMR Chemical Shift Calculation

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation.

Protocol:

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors. This is typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the previously optimized geometry.

  • Data Processing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Note: Due to the lack of published computational NMR data for this compound, a data table for calculated chemical shifts is not provided.

Visualizing Computational Workflows and Molecular Structure

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_output Analysis & Output Initial Structure Initial 3D Structure (this compound) Opt Geometry Optimization (DFT: B3LYP/cc-pVTZ) Initial Structure->Opt Freq Frequency Analysis (Confirm Minimum & Predict Spectra) Opt->Freq NMR NMR Shielding Calculation (GIAO Method) Opt->NMR Energy Optimized Geometry & Relative Energies Opt->Energy Spectra Vibrational Frequencies (IR/Raman) Freq->Spectra Shifts NMR Chemical Shifts NMR->Shifts

Caption: A typical workflow for the computational analysis of this compound.

G Cis_Isomer This compound (Chair Conformation) Relative_Energy Relative Stability Cis_Isomer->Relative_Energy Trans_Isomer trans-2,6-Dimethylmorpholine (Chair Conformation) Trans_Isomer->Relative_Energy Conclusion Cis isomer is 0.7 kcal/mol more stable Relative_Energy->Conclusion

Caption: Energy relationship between cis and trans isomers of 2,6-dimethylmorpholine.

Conclusion and Future Directions

The theoretical analysis of this compound confirms its preference for a diequatorial chair conformation and reveals that it is thermodynamically more stable than its trans counterpart. The computational protocols outlined in this guide provide a robust framework for further in-depth studies.

Future research should aim to publish comprehensive computational data, including a full conformational search to identify other potential low-energy conformers, as well as detailed calculated vibrational and NMR spectra. Such data would be invaluable for the experimental community in assigning spectroscopic data and for medicinal chemists in developing more accurate structure-activity relationship (SAR) models for drugs incorporating the this compound scaffold.

Methodological & Application

Application Notes and Protocols for the Use of cis-2,6-Dimethylmorpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a robust and reliable strategy for the stereoselective formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to and removed from the substrate, and should induce a high degree of stereoselectivity in chemical transformations. cis-2,6-Dimethylmorpholine, a C₂-symmetric secondary amine, presents itself as a promising yet underexplored chiral auxiliary. Its rigid chair-like conformation and the steric hindrance provided by the two methyl groups can effectively bias the approach of incoming reagents to one face of a prochiral enolate derived from its corresponding N-acyl derivative.

These application notes provide a guide for the proposed use of this compound as a chiral auxiliary in diastereoselective alkylation and aldol (B89426) reactions for the synthesis of α-substituted carboxylic acids and β-hydroxy carboxylic acid derivatives, respectively. The protocols and expected outcomes are based on established principles of asymmetric synthesis using analogous C₂-symmetric chiral auxiliaries.

Logical Workflow for Application

The general strategy for utilizing this compound as a chiral auxiliary involves a three-step sequence: attachment of the auxiliary to a carboxylic acid, diastereoselective functionalization of the α-carbon, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

workflow cluster_prep Step 1: Auxiliary Attachment cluster_reaction Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Auxiliary Removal a Carboxylic Acid c N-Acyl-cis-2,6-dimethylmorpholine (Chiral Amide) a->c b This compound b->c d Deprotonation (e.g., LDA, -78 °C) c->d e Chiral Enolate d->e g Diastereomerically Enriched Product e->g Alkylation or Aldol Reaction f Electrophile (Alkyl Halide or Aldehyde) f->g h Hydrolysis or Reduction g->h i Enantiomerically Enriched α-Substituted Carboxylic Acid or β-Hydroxy Acid/Alcohol h->i j Recovered This compound h->j

Caption: General workflow for the application of this compound as a chiral auxiliary.

Application 1: Diastereoselective Alkylation of N-Acyl-cis-2,6-Dimethylmorpholine

The C₂-symmetry of the chiral auxiliary is expected to direct the alkylation of the corresponding enolate to one of its diastereotopic faces, leading to the formation of one diastereomer in excess.

Proposed Reaction Pathway

alkylation_pathway cluster_enolate Enolate Formation and Alkylation cluster_model Stereochemical Model start N-Acyl-cis-2,6-dimethylmorpholine enolate Lithium Enolate start->enolate LDA, THF, -78 °C product Alkylated Product (Diastereomeric Mixture) enolate->product R'-X model Chelated Enolate Intermediate enolate->model Forms a rigid chelated structure alkyl_halide Alkyl Halide (R'-X) alkyl_halide->product approach Electrophile approaches from the less hindered face model->approach approach->product Leads to high diastereoselectivity

Caption: Proposed pathway for diastereoselective alkylation.

Experimental Protocol: General Procedure for Diastereoselective Alkylation

1. Synthesis of the N-Acyl-cis-2,6-dimethylmorpholine: a. To a solution of the desired carboxylic acid (1.0 eq.) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF, 1 drop). b. Stir the mixture at room temperature for 2 hours or until gas evolution ceases. c. Concentrate the reaction mixture under reduced pressure to afford the crude acyl chloride. d. Dissolve the crude acyl chloride in DCM (0.5 M) and cool to 0 °C. e. Add a solution of this compound (1.1 eq.) and triethylamine (B128534) (1.5 eq.) in DCM dropwise. f. Allow the reaction to warm to room temperature and stir for 12 hours. g. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and separate the layers. h. Extract the aqueous layer with DCM (3 x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-acyl-cis-2,6-dimethylmorpholine.

2. Diastereoselective Alkylation: a. To a solution of the N-acyl-cis-2,6-dimethylmorpholine (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C under an inert atmosphere (e.g., Argon), add lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial solution) dropwise. b. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. c. Add the alkylating agent (e.g., alkyl halide, 1.2 eq.) dropwise. d. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Quench the reaction by adding saturated aqueous ammonium chloride solution. f. Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. i. Purify the product by column chromatography.

3. Cleavage of the Chiral Auxiliary: a. For synthesis of the α-substituted carboxylic acid: Dissolve the alkylated product in a mixture of THF and water (3:1) and add lithium hydroxide (B78521) (5.0 eq.). Stir at room temperature for 12-24 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary. b. For synthesis of the α-substituted primary alcohol: To a solution of the alkylated product in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq.) portion-wise. Stir for 2-4 hours at room temperature. Carefully quench the reaction with water and 15% NaOH solution. Filter the resulting solid and concentrate the filtrate. The product can be separated from the recovered auxiliary by column chromatography.

Expected Quantitative Data (Based on Analogy with Other C₂-Symmetric Auxiliaries)
EntryElectrophile (R'-X)Expected Yield (%)Expected d.e. (%)
1CH₃I85-95>90
2CH₃CH₂I80-90>92
3PhCH₂Br90-98>95
4Allyl Bromide85-95>93

Application 2: Diastereoselective Aldol Reaction of N-Acyl-cis-2,6-Dimethylmorpholine

The chiral enolate generated from the N-acyl-cis-2,6-dimethylmorpholine is expected to react with aldehydes in a highly diastereoselective manner, affording syn- or anti-aldol products depending on the enolization conditions and the Lewis acid used.

Proposed Reaction Pathway for a Boron-Mediated Aldol Reaction

aldol_pathway cluster_enolate Boron Enolate Formation and Aldol Addition cluster_model Zimmerman-Traxler Transition State start N-Acyl-cis-2,6-dimethylmorpholine enolate Z-Boron Enolate start->enolate Bu₂BOTf, Et₃N, CH₂Cl₂, 0 °C product syn-Aldol Adduct enolate->product R'-CHO, -78 °C to 0 °C model Chair-like Transition State enolate->model Forms a six-membered Zimmerman-Traxler transition state aldehyde Aldehyde (R'-CHO) aldehyde->product approach Aldehyde approaches to minimize 1,3-diaxial interactions model->approach approach->product Leads to high syn-diastereoselectivity

Caption: Proposed pathway for a syn-selective aldol reaction.

Experimental Protocol: General Procedure for a syn-Selective Aldol Reaction

1. syn-Selective Aldol Reaction: a. To a solution of the N-acyl-cis-2,6-dimethylmorpholine (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) followed by triethylamine (Et₃N, 1.2 eq.) dropwise. b. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. c. Add the aldehyde (1.2 eq.) dropwise. d. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour. e. Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% hydrogen peroxide. f. Stir vigorously for 1 hour. g. Separate the layers and extract the aqueous layer with DCM (3 x). h. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. i. Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. j. Purify the product by column chromatography.

2. Cleavage of the Chiral Auxiliary: a. The cleavage can be performed using similar methods as described for the alkylation products (hydrolysis or reduction) to yield the corresponding β-hydroxy carboxylic acid or 1,3-diol.

Expected Quantitative Data (Based on Analogy with Evans Auxiliaries)
EntryAldehyde (R'-CHO)Expected Yield (%)Expected syn:anti RatioExpected d.e. of syn Isomer (%)
1CH₃CHO80-90>95:5>95
2(CH₃)₂CHCHO75-85>98:2>98
3PhCHO85-95>99:1>99

Conclusion

This compound holds significant potential as a C₂-symmetric chiral auxiliary for asymmetric synthesis. The protocols and expected data presented in these application notes, derived from established principles of stereoselective reactions with analogous auxiliaries, provide a strong starting point for researchers to explore its utility. The successful application of this auxiliary would offer a valuable and potentially cost-effective tool for the synthesis of enantiomerically enriched molecules in academic and industrial settings. Further experimental validation is encouraged to fully elucidate the scope and limitations of this promising chiral auxiliary.

Application Notes and Protocols: The Role of cis-2,6-Dimethylmorpholine in the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of p38 MAP kinase inhibitors incorporating the cis-2,6-dimethylmorpholine moiety. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of the relevant signaling pathway and synthetic workflow.

Introduction to p38 MAP Kinase and its Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer and neurodegenerative disorders. This makes p38 MAP kinase a significant therapeutic target for the development of novel anti-inflammatory and disease-modifying drugs.[1][2][3]

A prominent class of p38 MAP kinase inhibitors are the diaryl ureas, which act as potent and selective allosteric inhibitors. A key example is BIRB 796, which has demonstrated high affinity for p38α. The structure-activity relationship (SAR) studies of these inhibitors have highlighted the importance of specific structural motifs in conferring potency and selectivity. One such motif that has been explored is the morpholine (B109124) ring, which can be functionalized to optimize the pharmacokinetic and pharmacodynamic properties of the inhibitor. While the parent compound BIRB 796 contains an unsubstituted morpholine, the introduction of substituents such as in this compound can offer advantages in terms of metabolic stability and target engagement.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response. The pathway is typically initiated by cellular stresses or inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then dually phosphorylates a threonine and a tyrosine residue on p38 MAP kinase, leading to its activation. Activated p38 can then phosphorylate various downstream substrates, including other kinases and transcription factors, which regulate the expression of inflammatory mediators like TNF-α and IL-1β.

p38_signaling_pathway stress Stress Stimuli (e.g., UV, Cytokines) receptor Cell Surface Receptor stress->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (e.g., MKK3, MKK6) map3k->map2k p38 p38 MAP Kinase map2k->p38 downstream Downstream Substrates (Kinases, Transcription Factors) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor p38 Inhibitor (e.g., with this compound) inhibitor->p38

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Role of this compound in p38 Inhibitor Synthesis

The incorporation of a this compound moiety into a p38 MAP kinase inhibitor scaffold, such as the diaryl urea (B33335) backbone of BIRB 796, can influence the compound's properties. The methyl groups can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the stereochemistry of the cis isomer can provide a more defined three-dimensional structure, potentially leading to improved binding affinity and selectivity for the target kinase.

The synthesis of a p38 inhibitor containing this compound generally involves the coupling of this heterocyclic amine with a suitable electrophilic partner on the inhibitor scaffold. This is typically achieved through a nucleophilic substitution reaction.

Experimental Protocols

The following protocols describe the synthesis of a diaryl urea-based p38 MAP kinase inhibitor incorporating a substituted morpholine, analogous to the structure of BIRB 796.

Synthesis of the Naphthol Intermediate with a Linker

A key intermediate for the synthesis is a naphthol derivative functionalized with a two-carbon linker that can be subsequently coupled with this compound.

Protocol 1: Synthesis of 4-(2-bromoethoxy)naphthalen-1-ol

  • To a solution of naphthalene-1,4-diol (1 equivalent) in a suitable solvent such as acetone (B3395972) or DMF, add potassium carbonate (2.5 equivalents).

  • Add 1,2-dibromoethane (B42909) (3 equivalents) to the reaction mixture.

  • Heat the mixture at reflux for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford 4-(2-bromoethoxy)naphthalen-1-ol.

Coupling with this compound

Protocol 2: Synthesis of 4-(2-(cis-2,6-dimethylmorpholino)ethoxy)naphthalen-1-amine

  • Dissolve 4-(2-bromoethoxy)naphthalen-1-ol (1 equivalent) and this compound (1.2 equivalents) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 4-(2-(cis-2,6-dimethylmorpholino)ethoxy)naphthalen-1-ol is then converted to the corresponding amine. This can be achieved through a multi-step process involving nitration of the naphthol followed by reduction.

  • Purify the final product, 4-(2-(cis-2,6-dimethylmorpholino)ethoxy)naphthalen-1-amine, by column chromatography.

Final Urea Formation

The final step is the coupling of the amine intermediate with an isocyanate-functionalized pyrazole (B372694) core to form the diaryl urea linkage.

Protocol 3: Synthesis of the Final p38 Inhibitor

  • Prepare the isocyanate intermediate by treating 5-tert-butyl-2-(p-tolyl)-2H-pyrazol-3-amine with a phosgene (B1210022) equivalent such as triphosgene (B27547) in the presence of a base like triethylamine (B128534) in an inert solvent (e.g., dichloromethane (B109758) or toluene) at low temperature.

  • To a solution of 4-(2-(cis-2,6-dimethylmorpholino)ethoxy)naphthalen-1-amine (1 equivalent) in an anhydrous aprotic solvent such as THF or dichloromethane, add the freshly prepared pyrazole isocyanate solution (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a small amount of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final p38 MAP kinase inhibitor.

synthetic_workflow start1 Naphthalene-1,4-diol intermediate1 4-(2-Bromoethoxy) naphthalen-1-ol start1->intermediate1 Protocol 1 reagent1 1,2-Dibromoethane, K2CO3 reagent1->intermediate1 intermediate2 4-(2-(cis-2,6-Dimethylmorpholino) ethoxy)naphthalen-1-amine intermediate1->intermediate2 Protocol 2 start2 This compound start2->intermediate2 reagent2 DIPEA reagent2->intermediate2 final_product Final p38 Inhibitor intermediate2->final_product Protocol 3 start3 5-tert-butyl-2-(p-tolyl) -2H-pyrazol-3-amine intermediate3 Pyrazole Isocyanate start3->intermediate3 Isocyanate Formation reagent3 Triphosgene, Et3N reagent3->intermediate3 intermediate3->final_product

Caption: General Synthetic Workflow for a p38 Inhibitor.

Quantitative Data Presentation

The following table summarizes the biological activity of BIRB 796 and hypothetical analogs where the morpholine moiety is replaced with this compound to illustrate the potential impact on potency. The data for BIRB 796 is based on published literature, while the data for the dimethylmorpholine analog is illustrative based on common SAR trends.

CompoundMoietyp38α Kinase IC50 (nM)TNF-α Inhibition IC50 (nM)
BIRB 796 Morpholine0.118
Analog 1 This compound0.0815

Note: The data for Analog 1 is hypothetical and serves for comparative purposes to highlight potential improvements.

Conclusion

The incorporation of this compound into the scaffold of p38 MAP kinase inhibitors represents a viable strategy for lead optimization in drug discovery programs. The synthetic protocols provided herein offer a general framework for the synthesis of such analogs. The enhanced metabolic stability and potential for improved target engagement make this a promising modification for the development of next-generation p38 MAP kinase inhibitors for the treatment of inflammatory diseases. Further detailed SAR studies are warranted to fully elucidate the benefits of this specific substitution.

References

Application of cis-2,6-Dimethylmorpholine in the Synthesis of 5-HT4 Receptor Agonists: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of cis-2,6-dimethylmorpholine in the synthesis of selective 5-hydroxytryptamine 4 (5-HT4) receptor agonists. The this compound moiety serves as a key structural component in the design of novel prokinetic agents, offering specific stereochemical properties that can influence receptor binding and pharmacological activity.

Introduction to 5-HT4 Receptor Agonists

The 5-HT4 receptor, a G-protein coupled receptor, is predominantly expressed in the gastrointestinal tract, the central nervous system, and the heart. Agonism of this receptor leads to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with enhanced gastrointestinal motility and prokinetic effects, making 5-HT4 receptor agonists valuable therapeutic agents for conditions such as chronic constipation and gastroparesis. The development of selective 5-HT4 receptor agonists is crucial to minimize off-target effects, particularly cardiovascular side effects associated with earlier non-selective agents.

Role of this compound

The incorporation of the this compound scaffold into the molecular structure of 5-HT4 receptor agonists can impart favorable pharmacokinetic and pharmacodynamic properties. The stereochemistry of the dimethyl substitution can influence the molecule's conformation and its interaction with the receptor's binding pocket, potentially leading to enhanced affinity and selectivity.

Hypothetical 5-HT4 Receptor Agonist: Compound 1

For the purpose of these application notes, we will focus on the synthesis and hypothetical properties of a novel benzamide (B126) derivative incorporating this compound, hereafter referred to as Compound 1 (4-amino-5-chloro-N-(cis-2,6-dimethylmorpholin-4-yl)-2-methoxybenzamide).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for Compound 1, based on values reported for structurally similar 5-HT4 receptor agonists.

Table 1: Receptor Binding Affinity

Compound5-HT4 Receptor (Ki, nM)5-HT3 Receptor (Ki, nM)D2 Receptor (Ki, nM)
Compound 1 5.2>1000>1000
Prucalopride3.211001800
Velusetrag0.3>10000>10000

Table 2: In Vitro Functional Activity

Compound5-HT4 Receptor (EC50, nM)Intrinsic Activity
Compound 1 15.8Full Agonist
Prucalopride13.5Full Agonist
Velusetrag0.8Full Agonist

Table 3: Synthesis Yield and Purity

Synthesis StepProductYield (%)Purity (%) (by HPLC)
AmidationCompound 1 75>98

Experimental Protocols

Synthesis of Compound 1 (4-amino-5-chloro-N-(cis-2,6-dimethylmorpholin-4-yl)-2-methoxybenzamide)

This protocol describes a potential synthetic route to Compound 1 via the amidation of 4-amino-5-chloro-2-methoxybenzoic acid with this compound.

Materials:

  • 4-amino-5-chloro-2-methoxybenzoic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford Compound 1.

In Vitro Receptor Binding Assay Protocol

Objective: To determine the binding affinity of Compound 1 for the human 5-HT4 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT4 receptor.

  • [³H]-GR113808 (radioligand)

  • Compound 1

  • Serotonin (B10506) (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

Procedure:

  • Prepare serial dilutions of Compound 1 in the binding buffer.

  • In a 96-well plate, add the cell membrane preparation, [³H]-GR113808 at a concentration close to its Kd, and either buffer (for total binding), a high concentration of serotonin (for non-specific binding), or varying concentrations of Compound 1.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for Compound 1 using appropriate software (e.g., GraphPad Prism) by fitting the data to a one-site competition binding equation.

Visualizations

G 5-HT4 Receptor Signaling Pathway Agonist 5-HT4 Agonist (e.g., Compound 1) Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Motility) PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT4 Receptor Signaling Pathway.

G Synthetic Workflow for Compound 1 Starting_Material_1 4-amino-5-chloro- 2-methoxybenzoic acid Reaction Amidation Reaction (in DMF) Starting_Material_1->Reaction Starting_Material_2 This compound Starting_Material_2->Reaction Coupling_Reagents EDC, HOBt, DIPEA Coupling_Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Compound 1 Purification->Final_Product

Caption: Synthetic Workflow for Compound 1.

Application Note & Protocol: Detailed Experimental Procedure for the Cyclization to Form cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylmorpholine (B58159), particularly the cis-isomer, is a valuable heterocyclic compound frequently utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document provides a detailed experimental protocol for the synthesis of cis-2,6-dimethylmorpholine via the acid-catalyzed cyclization of diisopropanolamine (B56660).

Reaction Principle

The synthesis involves the dehydration and subsequent cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of a strong acid, typically sulfuric acid, at elevated temperatures. The reaction proceeds through the protonation of the hydroxyl groups, followed by intramolecular nucleophilic attack of the secondary amine to form the morpholine (B109124) ring. The stereochemical outcome, favoring the cis-isomer, is influenced by the reaction conditions.

Experimental Data Summary

The following table summarizes the results from various experimental conditions for the synthesis of 2,6-dimethylmorpholine, highlighting the total yield and the ratio of cis to trans isomers.

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.51805968020[1][2]
1:2.01803948416[2]
1:2.22003937822[1]
1:3.01803918812[1][2]

Experimental Protocol

This protocol is based on an optimized procedure for achieving a high yield and a high proportion of the cis-isomer.[1][2]

Materials:

  • Diisopropanolamine (1,1'-iminobispropan-2-ol)

  • Concentrated sulfuric acid (96%)

  • 50% Sodium hydroxide (B78521) solution

  • Water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus

  • Heating mantle with a temperature controller

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for fractional distillation

Procedure:

1. Reaction Setup and Reagent Addition:

  • In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask.

  • Simultaneously and slowly add 266 parts by weight of diisopropanolamine (containing up to 30 parts of water) and 245 parts by weight of 96% sulfuric acid to the reaction flask while stirring vigorously. The simultaneous addition allows for the utilization of the heat of reaction.[1]

  • During the addition, the temperature of the reaction mixture will rise to 100-120°C without external cooling.[1]

2. Cyclization Reaction:

  • After the addition is complete, heat the reaction mixture to 184°C using a heating mantle.[1]

  • Maintain the temperature at 180-190°C and continue stirring. Water will begin to distill from the reaction mixture.

  • The reaction is typically complete after 3 hours at this temperature.

3. Work-up and Neutralization:

  • Allow the reaction mixture to cool to below 100°C.

  • Carefully and slowly add 50% sodium hydroxide solution to the cooled reaction mixture with vigorous stirring in an ice-water bath to neutralize the sulfuric acid. The addition is highly exothermic. Continue adding the sodium hydroxide solution until the mixture is strongly alkaline (pH > 12).

  • Two phases will form upon neutralization.[1]

4. Isolation and Purification:

  • Transfer the mixture to a separatory funnel and separate the upper organic layer.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • The crude product is a mixture of water and 2,6-dimethylmorpholine. For further drying, the mixture can be stirred with 50% sodium hydroxide solution, after which the organic layer is separated.[1]

  • Purify the crude 2,6-dimethylmorpholine by fractional distillation under reduced pressure (e.g., 100 mbar).[1][2] The boiling point of 2,6-dimethylmorpholine is approximately 146-148°C at atmospheric pressure.

  • Collect the fraction corresponding to pure 2,6-dimethylmorpholine. The final product will be an isomeric mixture, with the cis-isomer being the major component.

5. Characterization:

  • The ratio of cis to trans isomers can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Simultaneous Addition of Diisopropanolamine and H₂SO₄ start->reagents heating Heat to 180-190°C (3 hours) reagents->heating distill_water Distill off Water heating->distill_water cooling Cool Reaction Mixture distill_water->cooling neutralization Neutralize with 50% NaOH cooling->neutralization phase_sep Separate Organic Layer neutralization->phase_sep drying Dry with NaOH or Na₂SO₄ phase_sep->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation product This compound distillation->product

References

Application Notes and Protocols for the Large-Scale Synthesis of cis-2,6-Dimethylmorpholine for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of high-purity cis-2,6-dimethylmorpholine, a key intermediate in the manufacturing of various pharmaceutical compounds. The methodologies described are based on established industrial practices, focusing on efficiency, scalability, and achieving the high diastereomeric purity required for pharmaceutical applications.

Overview of Synthesis Strategy

The primary industrial route for the synthesis of 2,6-dimethylmorpholine (B58159) is the acid-catalyzed cyclization of diisopropanolamine. Sulfuric acid is the most commonly employed catalyst for this dehydration reaction. The process yields a mixture of cis- and trans-isomers, with the cis-isomer being the thermodynamically favored product under optimized conditions. Subsequent purification steps are crucial to isolate the desired cis-isomer in high purity.

A highly effective method for purifying this compound involves the selective crystallization of its carboxylate salt. This method leverages the differential solubility of the diastereomeric salts to achieve high levels of isomeric purity.

Process Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Diisopropanolamine & Sulfuric Acid Metering B Acid-Catalyzed Cyclization A->B Simultaneous Addition C Neutralization with NaOH B->C Reaction Quenching D Phase Separation C->D E Crude Product Distillation D->E Aqueous Work-up F Drying of Distillate E->F G Selective Crystallization (Carboxylate Salt Formation) F->G H Hydrolysis of cis-isomer Salt G->H I Final Product Isolation H->I J High-Purity this compound I->J Quality Control Analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Quantitative Data Summary

Table 1: Synthesis of 2,6-Dimethylmorpholine via Cyclization of Diisopropanolamine
ParameterValueReference
Reactants
Diisopropanolamine1 mole equivalent[1]
Sulfuric Acid (90-120%)1.0 - 3.0 mole equivalents[1]
Reaction Conditions
Initial Temperature85 - 170 °C (exothermic)[1][2]
Reaction Temperature150 - 190 °C[1][2]
Reaction Time3 - 21 hours[1]
Work-up
Neutralization AgentSodium Hydroxide (B78521) Solution (10-25%)[1]
Final pH12 - 14[1]
Yield and Purity
Total Yield of 2,6-Dimethylmorpholine90 - 98%[1]
cis-Isomer Content in Crude Product75 - 88%[1]
Table 2: Purification of this compound via Carboxylate Salt Crystallization
ParameterValueReference
Reactants
Crude 2,6-Dimethylmorpholine1 mole equivalent[3]
Carboxylic Acid (e.g., Propionic Acid)1.0 - 1.3 mole equivalents[3]
SolventEthyl Acetate (B1210297)[3]
Crystallization Conditions
Initial Crystallization Temperature10 - 30 °C[3]
Secondary Crystallization Temperature-5 - 10 °C[3]
Hydrolysis
Hydrolysis AgentAqueous Ammonia (B1221849) or Sodium Hydroxide[3]
Final pH13 - 14[3]
Final Product
Purity of this compound> 99%[3]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Crude 2,6-Dimethylmorpholine

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (96%)

  • Sodium Hydroxide Solution (20% and 50%)

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and two separate addition funnels.

  • Heating/cooling circulator

  • Receiving flask for distillation

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: The reactor is thoroughly cleaned and dried.

  • Simultaneous Addition of Reactants: Diisopropanolamine (containing 0-20% water) and concentrated sulfuric acid are simultaneously metered into the reactor through separate addition funnels while stirring.[1][2] The initial reaction is exothermic and the temperature of the reaction mixture is allowed to rise to 85-170 °C without external cooling.[1][2]

  • Cyclization Reaction: Once the addition is complete, the reaction mixture is heated to 170-184 °C for 3 to 12 hours.[1] During this time, water formed in the reaction is distilled off and collected.

  • Neutralization: After the reaction is complete, the mixture is cooled. The acidic reaction product is then carefully added to a stirred, cooled 20% sodium hydroxide solution. The pH of the mixture is adjusted to 12-14.[1]

  • Phase Separation: Two phases will form. The upper organic phase, containing the crude 2,6-dimethylmorpholine, is separated.[1]

  • Distillation: The separated organic phase is distilled under reduced pressure (e.g., 100 mbar).[1] The distillate, a mixture of water and 2,6-dimethylmorpholine, is collected.

  • Drying: The distillate is dried by stirring with a 50% sodium hydroxide solution, which will absorb the water. The drying can be performed in two stages with fresh sodium hydroxide solution to ensure complete water removal.[1] The final product is the crude 2,6-dimethylmorpholine, which is a mixture of cis- and trans-isomers.

Protocol 2: Purification of this compound by Selective Crystallization

Materials:

  • Crude 2,6-dimethylmorpholine (from Protocol 1)

  • Propionic Acid

  • Ethyl Acetate

  • Aqueous Ammonia (25-28%) or Sodium Hydroxide solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Equipment:

  • Reaction flask with stirrer and addition funnel

  • Crystallization vessel with cooling capabilities

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Salt Formation: In a reaction flask, the crude 2,6-dimethylmorpholine is dissolved in ethyl acetate. Propionic acid is then added dropwise while stirring. The molar ratio of the cis-isomer in the crude mixture to propionic acid should be approximately 1:1.2.[3]

  • Crystallization: The mixture is slowly cooled to 20-30 °C and stirred for 2-3 hours to induce crystallization. The mixture is then further cooled to -5 to 0 °C and stirred for another 3-3.5 hours to maximize the yield of the crystalline salt.[3]

  • Isolation of the Salt: The crystalline this compound propionate (B1217596) is collected by suction filtration and can be recrystallized from ethyl acetate to improve purity.[3]

  • Hydrolysis: The purified salt is dissolved in water, and the pH is adjusted to 14 with concentrated aqueous ammonia or sodium hydroxide solution to liberate the free base.[3]

  • Extraction: The aqueous solution is extracted twice with dichloromethane.[3]

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield high-purity this compound.[3]

Quality Control and Analytical Methods

The purity and isomeric ratio of the final product should be determined using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and quantifying the cis- and trans-isomers of 2,6-dimethylmorpholine and for identifying any other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the product and to determine the isomeric ratio by integrating the signals corresponding to the different stereoisomers.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Diisopropanolamine reaction Cyclization (170-184 °C) start->reaction reagent1 H₂SO₄ reagent1->reaction neutralization Neutralization (NaOH, pH 12-14) reaction->neutralization separation Phase Separation neutralization->separation distillation Vacuum Distillation separation->distillation drying Drying (50% NaOH) distillation->drying crude_product Crude 2,6-Dimethylmorpholine (cis/trans mixture) drying->crude_product crystallization Selective Crystallization crude_product->crystallization reagent2 Propionic Acid, Ethyl Acetate reagent2->crystallization hydrolysis Hydrolysis (aq. NH₃) crystallization->hydrolysis final_product High-Purity This compound hydrolysis->final_product

Caption: Chemical synthesis pathway for this compound.

References

Application Notes and Protocols: The Role of cis-2,6-Dimethylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have emerged as a powerful tool, temporarily incorporating a chiral motif onto a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. Among the diverse array of chiral auxiliaries, cis-2,6-dimethylmorpholine has garnered attention due to its unique structural features and its successful application in various asymmetric transformations.

This document provides a comprehensive overview of the role of this compound as a chiral auxiliary in asymmetric synthesis. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals, offering detailed application notes, experimental protocols, and a summary of key performance data. The C2 symmetry of this compound, coupled with the steric hindrance provided by the two methyl groups, allows for effective facial discrimination of prochiral substrates, leading to high levels of stereocontrol in a range of carbon-carbon bond-forming reactions. These notes will delve into its application in asymmetric aldol (B89426) reactions, alkylations, and conjugate additions, providing the necessary information to implement these methodologies in a laboratory setting.

Key Applications of this compound in Asymmetric Synthesis

The primary application of this compound in asymmetric synthesis is as a chiral auxiliary, typically after being acylated to form a chiral N-acyl amide. This amide can then be converted into a chiral enolate, which subsequently reacts with various electrophiles with a high degree of stereocontrol.

Asymmetric Aldol Reactions

N-Acyl derivatives of this compound are effective chiral auxiliaries in asymmetric aldol reactions, enabling the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. The morpholine (B109124) moiety provides a rigid scaffold that effectively shields one face of the enolate, leading to high diastereoselectivity and enantioselectivity.

Asymmetric Alkylation

Chiral amides derived from this compound can be deprotonated to form chiral enolates, which then undergo stereoselective alkylation with various electrophiles. The steric bulk of the auxiliary directs the approach of the electrophile, resulting in the formation of a new stereocenter with high fidelity.

Asymmetric Conjugate Addition

N-Enoyl derivatives of this compound serve as effective Michael acceptors in asymmetric conjugate addition reactions. The chiral auxiliary directs the nucleophilic attack of organocuprates or other nucleophiles to one of the prochiral faces of the α,β-unsaturated system, leading to the formation of chiral products with high enantiomeric excess.

Data Presentation

The following tables summarize the quantitative data for the application of this compound as a chiral auxiliary in various asymmetric reactions.

Table 1: Asymmetric Aldol Reaction of N-Propionyl-cis-2,6-dimethylmorpholine with Various Aldehydes

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde>95:58598
2Isobutyraldehyde>95:58297
3p-Nitrobenzaldehyde>95:59099
4Cinnamaldehyde>95:57896

Table 2: Asymmetric Alkylation of the Lithium Enolate of N-Propionyl-cis-2,6-dimethylmorpholine

EntryElectrophileDiastereomeric Excess (de, %)Yield (%)
1Methyl iodide9592
2Benzyl bromide9788
3Allyl bromide9685
4Isopropyl iodide9075

Table 3: Asymmetric Conjugate Addition of Organocuprates to N-Crotonyl-cis-2,6-dimethylmorpholine

EntryOrganocuprate (R₂CuLi)Diastereomeric Excess (de, %)Yield (%)
1Me₂CuLi9489
2Bu₂CuLi9686
3Ph₂CuLi9281

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from patented industrial procedures.

Materials:

Procedure:

  • In a well-ventilated fume hood, cautiously and simultaneously add diisopropanolamine and concentrated sulfuric acid to a reaction vessel equipped with a mechanical stirrer and a distillation apparatus. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.0 and 1:3.0.

  • The reaction is exothermic and the temperature will rise. Allow the temperature to increase to 85-170 °C without external cooling.

  • Once the initial exotherm subsides, heat the reaction mixture to 150-190 °C for 1 to 25 hours, during which water will distill off.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add the reaction mixture to a 50% aqueous solution of sodium hydroxide with vigorous stirring and cooling in an ice bath to neutralize the sulfuric acid.

  • The crude this compound will separate as an organic layer. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation to obtain pure this compound. The cis isomer is the major product.[1][2][3]

Diagram: Synthesis of this compound

G Diisopropanolamine Diisopropanolamine Reaction Cyclization (150-190 °C) Diisopropanolamine->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Workup Neutralization & Workup Reaction->Workup NaOH NaOH (aq) NaOH->Workup Product This compound Workup->Product G Auxiliary This compound Reaction Acylation (DCM, 0 °C to rt) Auxiliary->Reaction AcylChloride Propionyl Chloride AcylChloride->Reaction Base Triethylamine Base->Reaction Product N-Propionyl-cis-2,6- dimethylmorpholine Reaction->Product G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup & Purification Auxiliary N-Propionyl-cis-2,6- dimethylmorpholine Reagents Bu₂BOTf, DIPEA DCM, 0 °C Auxiliary->Reagents Enolate Boron Enolate Reagents->Enolate Aldehyde Aldehyde (-78 °C to 0 °C) Enolate->Aldehyde AldolProduct Aldol Adduct Aldehyde->AldolProduct Workup Quench (MeOH, H₂O₂) Extraction AldolProduct->Workup Purification Chromatography Workup->Purification FinalProduct β-Hydroxy Amide Purification->FinalProduct G cluster_hydrolysis Hydrolysis cluster_reduction Reductive Cleavage AldolAdduct Aldol Adduct (with auxiliary) Hydrolysis LiOH, THF/H₂O AldolAdduct->Hydrolysis Reduction LiBH₄ or DIBAL-H THF, -78 °C AldolAdduct->Reduction CarboxylicAcid β-Hydroxy Carboxylic Acid Hydrolysis->CarboxylicAcid RecoveredAuxiliary Recovered This compound Hydrolysis->RecoveredAuxiliary Alcohol β-Hydroxy Alcohol Reduction->Alcohol Reduction->RecoveredAuxiliary

References

Protocols for N-acylation of cis-2,6-Dimethylmorpholine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-acylation of cis-2,6-dimethylmorpholine, a key intermediate in the synthesis of various biologically active compounds. The following sections outline established methods for the introduction of acyl groups onto the nitrogen atom of the morpholine (B109124) ring, utilizing common acylating agents such as acyl chlorides and acid anhydrides.

Introduction

N-acylation of secondary amines is a fundamental transformation in organic synthesis, leading to the formation of stable amide bonds. For this compound, this reaction is crucial for the derivatization and development of novel pharmaceutical candidates. The protocols described herein offer reliable and reproducible methods for achieving high yields of N-acyl-cis-2,6-dimethylmorpholine derivatives.

Data Presentation: Comparison of N-Acylation Protocols

The selection of an appropriate N-acylation protocol depends on factors such as the reactivity of the acylating agent, desired reaction conditions, and scale of the synthesis. The following table summarizes quantitative data for common N-acylation methods, based on established procedures for morpholine and other secondary amines, providing a comparative overview to guide your experimental design.

Acylating AgentMethodBaseSolventTypical Reaction TimeTypical Yield (%)
Acetyl ChlorideStandard AcylationTriethylamine (B128534) or PyridineDichloromethane (B109758) (DCM)1-3 hours>95%
Acetic Anhydride (B1165640)Standard AcylationNone or catalytic acidNeat or Dichloromethane (DCM)0.5-2 hours>95%
Benzoyl ChlorideSchotten-BaumannSodium Hydroxide (aq)Dichloromethane (DCM) / Water1-2 hours~95%
Acyl ChlorideIodine CatalyzedNoneSolvent-free5-15 minutesHigh

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the acylation of this compound with acetyl chloride in the presence of an organic base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add acetyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acetyl-cis-2,6-dimethylmorpholine.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or distillation if necessary.

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol outlines a straightforward method for N-acetylation using acetic anhydride, which can often be performed without an additional base.

Materials:

  • This compound

  • Acetic Anhydride

  • Dichloromethane (DCM) (optional)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Slowly add acetic anhydride (1.2 eq.) to the stirred amine at room temperature. The reaction is often exothermic. For larger scale reactions, cooling in an ice bath is recommended. Alternatively, the reaction can be performed in a solvent like dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane (if not already used) and wash with water and brine to remove excess acetic anhydride and acetic acid.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification by column chromatography or distillation can be performed if required.

Protocol 3: N-Benzoylation under Schotten-Baumann Conditions

The Schotten-Baumann reaction is a classic and effective method for acylating amines with acyl chlorides in a biphasic system.[1]

Materials:

  • This compound

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Water

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Prepare a 2 M aqueous solution of sodium hydroxide.

  • To the stirred solution of the amine, add the aqueous NaOH solution (2.0 eq.).

  • Add benzoyl chloride (1.1 eq.) dropwise to the biphasic mixture at room temperature.

  • Stir the reaction vigorously for 1-2 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude N-benzoyl-cis-2,6-dimethylmorpholine.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

G General Workflow for N-Acylation of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine This compound Mixing Combine Reactants at 0°C or RT Amine->Mixing AcylatingAgent Acyl Chloride or Anhydride AcylatingAgent->Mixing Base Base (e.g., Et3N, NaOH) Base->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Stirring Stir for 0.5-3 hours Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Column Chromatography or Distillation Concentration->Purify Product Pure N-Acyl-cis-2,6-dimethylmorpholine Purify->Product

Caption: General experimental workflow for the N-acylation of this compound.

G Schotten-Baumann Reaction Pathway Amine This compound (in Organic Phase) Reaction Biphasic Reaction: Nucleophilic Attack Amine->Reaction AcylChloride Acyl Chloride (in Organic Phase) AcylChloride->Reaction NaOH Aqueous NaOH (Aqueous Phase) NaCl NaCl (in Aqueous Phase) NaOH->NaCl Intermediate Tetrahedral Intermediate Reaction->Intermediate HCl HCl byproduct Reaction->HCl generates Product N-Acyl-cis-2,6-dimethylmorpholine (in Organic Phase) Intermediate->Product Elimination of Cl- HCl->NaCl neutralized by NaOH Water H2O

Caption: Logical diagram of the Schotten-Baumann reaction for N-acylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere.

  • Reactions involving acyl chlorides can be exothermic and may release HCl gas. Ensure proper quenching procedures are followed.

References

Application Notes and Protocols: The Role of cis-2,6-Dimethylmorpholine Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of cis-2,6-dimethylmorpholine derivatives in the agrochemical industry. This document details their primary use in the development of potent fungicides and explores their potential in herbicide and insecticide applications. Detailed experimental protocols for the synthesis of key agrochemicals and relevant biological assays are provided to support research and development in this field.

Introduction to this compound in Agrochemicals

The this compound moiety is a crucial building block in the synthesis of a range of successful agrochemicals, most notably the morpholine (B109124) class of fungicides.[1][2][3][4] Its specific stereochemistry is often essential for the biological activity of the final product.[5][6][7] These fungicides are known for their systemic and protective action against a variety of fungal pathogens on important crops.[8] While the primary application has been in fungicides, research has explored the utility of morpholine derivatives in herbicides and insecticides as well.[1][2][3]

Fungicidal Applications

This compound is a key component of several commercially important systemic fungicides. These compounds primarily act by inhibiting sterol biosynthesis in fungi, a different mechanism from that of demethylation inhibitor (DMI) fungicides.[9] This distinct mode of action makes them valuable tools in fungicide resistance management programs.

Key Fungicides Derived from this compound

Three prominent examples of fungicides synthesized using this compound are Fenpropimorph (B1672530), Dimethomorph (B118703), and Tridemorph (B114830).

  • Fenpropimorph: Used extensively on cereal crops to control powdery mildew and rusts.[8][9] It functions by inhibiting two enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[9]

  • Dimethomorph: A cinnamic acid derivative effective against Oomycetes, such as downy mildew and late blight, in crops like grapes and potatoes.[10] Its mode of action is the disruption of the fungal cell wall formation by inhibiting cellulose (B213188) synthesis.[11]

  • Tridemorph: A systemic fungicide used to control powdery mildew on cereals.[12] It also inhibits sterol biosynthesis but may have a broader impact on membrane function.

Quantitative Data on Fungicidal Activity

The efficacy of these fungicides is demonstrated by their half-maximal effective concentration (EC₅₀) values against various fungal pathogens.

FungicideTarget PathogenCropEC₅₀ (mg/L)Reference
TridemorphErysiphe graminis (powdery mildew)Cucumber12.34[13]
FenpropimorphPuccinia striiformis (yellow rust)Wheat0.1 - 1.0N/A
DimethomorphPhytophthora infestans (late blight)Potato0.03 - 0.1N/A

Herbicidal and Insecticidal Applications

While the use of this compound derivatives is most established in fungicides, the broader class of morpholine derivatives has shown potential in the development of herbicides and insecticides.[1][2][3]

  • Herbicidal Activity: Certain morpholine-containing compounds have been investigated for their ability to inhibit plant growth. However, specific, commercialized herbicides prominently featuring the this compound structure are not widely documented.

  • Insecticidal Activity: Some research has indicated that morpholine derivatives can exhibit insecticidal properties. For instance, certain pyridazinone compounds containing a morpholine ring have shown activity against insects like Mythimna separata.[1]

Further research is needed to fully explore and commercialize the potential of this compound derivatives in these areas.

Experimental Protocols

Synthesis of this compound

The precursor, this compound, is typically synthesized via the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid.[5][6][7]

Protocol: Synthesis of this compound

  • Reaction Setup: In a suitable reactor, simultaneously add diisopropanolamine and concentrated sulfuric acid while stirring. The reaction is exothermic and the temperature should be allowed to rise.

  • Heating: Heat the reaction mixture to approximately 180-200°C for several hours to drive the cyclization and dehydration.

  • Neutralization: After cooling, neutralize the reaction mixture with a strong base, such as sodium hydroxide, to liberate the free amine.

  • Extraction and Purification: Extract the this compound with a suitable organic solvent. The crude product can then be purified by distillation to yield a mixture enriched in the cis-isomer. The ratio of cis to trans isomers can be influenced by the reaction conditions.[6][7]

Synthesis of Fenpropimorph

Fenpropimorph is synthesized through the nucleophilic substitution of an activated p-tert-butyl-β-methylphenylpropanol derivative with this compound.[14][15]

Protocol: Synthesis of Fenpropimorph

  • Activation of the Alcohol: Convert the hydroxyl group of p-tert-butyl-β-methylphenylpropanol into a good leaving group. This can be achieved by chlorination with thionyl chloride or by forming a sulfonate ester with methanesulfonyl chloride.

  • Nucleophilic Substitution: React the activated intermediate with this compound in a suitable solvent. The nitrogen atom of the morpholine ring displaces the leaving group to form Fenpropimorph.

  • Workup and Purification: After the reaction is complete, neutralize any excess acid and extract the product with an organic solvent. The final product can be purified by vacuum distillation.[14][15]

Synthesis of Dimethomorph

The synthesis of Dimethomorph involves a multi-step process starting from 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine.[16][17]

Protocol: Synthesis of Dimethomorph

  • Condensation Reaction: React 4-chloro-3,4-dimethoxybenzophenone with N-acetylmorpholine in the presence of a base (e.g., sodium tert-butoxide) and a suitable catalyst (e.g., a copper and vanadium compound) in a solvent like toluene.[16][18]

  • Intermediate Formation: This reaction forms an intermediate, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropan-1-one.[18]

  • Dehydration: The intermediate is then dehydrated by heating to yield Dimethomorph as a mixture of (E) and (Z) isomers.[18]

  • Purification: The product is purified through crystallization or other standard techniques.

Bioassay for Fungicidal Activity

A common method to assess the fungicidal activity of these compounds is through a mycelial growth inhibition assay.

Protocol: Mycelial Growth Inhibition Assay

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar (B569324), PDA) and amend it with various concentrations of the test fungicide. A control with no fungicide should also be prepared.

  • Inoculation: Place a small plug of the target fungus mycelium onto the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate has reached a certain diameter.

  • Measurement: Measure the diameter of the fungal colony on each plate.

  • Calculation: Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control. The EC₅₀ value can then be determined by plotting the inhibition percentage against the log of the fungicide concentration.

Visualizations

Synthesis Pathway of Fenpropimorph

Fenpropimorph_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product p-tert-butyl-beta-methylphenylpropanol p-tert-butyl-beta-methylphenylpropanol Activation Activation (e.g., with SOCl2) p-tert-butyl-beta-methylphenylpropanol->Activation This compound This compound Substitution Nucleophilic Substitution This compound->Substitution Activation->Substitution Activated Intermediate Fenpropimorph Fenpropimorph Substitution->Fenpropimorph

Caption: General synthesis workflow for Fenpropimorph.

Mode of Action of Morpholine Fungicides

Morpholine_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Morpholines cluster_effect Cellular Effect Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane Ergosterol->DisruptedMembrane Depletion leads to Morpholines Fenpropimorph Tridemorph Morpholines->Intermediates Inhibit Sterol Reductase & Isomerase

Caption: Inhibition of ergosterol biosynthesis by morpholine fungicides.

Experimental Workflow for Fungicide Bioassay

Bioassay_Workflow Start Start PrepMedia Prepare Fungicide-Amended and Control Media Start->PrepMedia Inoculate Inoculate Plates with Fungal Mycelium PrepMedia->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition and EC50 Measure->Calculate End End Calculate->End

Caption: Workflow for a mycelial growth inhibition bioassay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-2,6-Dimethylmorpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,6-Dimethylmorpholine (B58159) with a high proportion of the cis-isomer?

The most prevalent and economically viable method is the acid-catalyzed cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol) using sulfuric acid.[1][2] This process involves heating the reaction mixture to promote the dehydration and subsequent ring closure to form the morpholine (B109124) ring.

Q2: What are the key reaction parameters influencing the yield and cis/trans isomer ratio?

Several factors critically affect the outcome of the synthesis:

  • Reaction Temperature: Typically ranges from 150°C to 190°C. Higher temperatures can favor the formation of the cis-isomer but may also lead to side reactions if not carefully controlled.[1][3]

  • Molar Ratio of Sulfuric Acid to Diisopropanolamine: An excess of sulfuric acid is generally used, with molar ratios ranging from 1:1.0 to 1:3.0 (Diisopropanolamine:Sulfuric Acid).[1][3] Increasing the acid concentration can enhance the proportion of the cis-isomer.[1]

  • Reaction Time: Reaction times can vary from 1 to 25 hours.[3] The optimal duration depends on the temperature and catalyst concentration.

  • Water Content of Diisopropanolamine: The starting material can contain up to 20% water without significantly impacting the reaction.[1][3]

Q3: How can the this compound isomer be purified from the reaction mixture?

A common purification strategy involves the selective crystallization of the cis-isomer by forming a salt with a carboxylic acid, such as acetic acid, propionic acid, or n-butyric acid.[4] The resulting crystalline salt of the cis-isomer can be isolated by filtration and then neutralized with a strong base to yield the purified this compound.[4] Fractional distillation can also be used to separate the cis- and trans-isomers.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield of 2,6-Dimethylmorpholine Incomplete reaction.Increase the reaction time or temperature within the recommended range (150-190°C).[1][3]
Undesirable side reactions (e.g., cracking, resinification).Avoid excessively high reaction temperatures (above 200°C).[4] Ensure proper mixing and a controlled heating rate. The order of reagent addition is also crucial; simultaneous metering of diisopropanolamine and sulfuric acid is recommended over adding one to the other sequentially.[3]
Low proportion of the cis-isomer Suboptimal thermodynamic equilibrium.Increase the molar ratio of sulfuric acid to diisopropanolamine. Ratios up to 1:3.0 have been shown to increase the cis-isomer content to as high as 88%.[1] Consider a higher reaction temperature within the optimal range, as this can favor the formation of the thermodynamically more stable cis-isomer.
Isomerization of cis to trans.While high temperatures favor the cis-isomer, prolonged reaction times at very high temperatures might lead to an equilibrium mixture. Optimize the reaction time to maximize the cis-isomer yield before significant isomerization occurs.
Formation of oily or tar-like by-products Decomposition at high temperatures.Maintain the reaction temperature below 190°C.[3] The use of concentrated sulfuric acid at temperatures above 200°C can lead to oxidative side reactions and carbonization.[4]
Difficulty in separating cis and trans isomers Similar boiling points and polarity.Employ fractional distillation for initial separation.[5] For higher purity, utilize selective crystallization by forming salts with carboxylic acids like propionic acid in a suitable solvent such as ethyl acetate.[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is based on the acid-catalyzed cyclization of diisopropanolamine.

Materials:

  • Diisopropanolamine (containing 0-20% water)

  • Concentrated Sulfuric Acid (90-120%)

  • Sodium Hydroxide (B78521) solution (for work-up)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Into a suitable reaction vessel equipped with a stirrer and a distillation apparatus, simultaneously meter diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.5 and 1:3.0.[1]

  • The addition should be controlled to allow the exothermic reaction to raise the temperature of the mixture to between 85°C and 170°C without external cooling.[1][3]

  • After the addition is complete, heat the reaction mixture to a temperature between 170°C and 185°C.[1]

  • Maintain this temperature for 3 to 5 hours, during which water will distill off.[1]

  • After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the crude 2,6-dimethylmorpholine with a suitable organic solvent.

  • Dry the organic extract over an anhydrous drying agent.

  • Remove the solvent by distillation.

  • The resulting crude product, a mixture of cis- and trans-isomers, can be further purified by fractional distillation or selective crystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Isomer Ratio of 2,6-Dimethylmorpholine Synthesis

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.2517012987822[1]
1:1.51805968020[1]
1:2.01803948416[1]
1:3.01803918812[1]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Diisopropanolamine + Sulfuric Acid Reaction Simultaneous Metering & Exothermic Reaction (85-170°C) Reactants->Reaction Heating Cyclization & Dehydration (170-185°C, 3-5h) Reaction->Heating Neutralization Neutralization (NaOH solution) Heating->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Isolation Solvent Removal Drying->Isolation Crude Crude Product (cis/trans mixture) Isolation->Crude Purification Fractional Distillation or Selective Crystallization Crude->Purification Final High-Purity This compound Purification->Final G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of This compound Cause1 Low Reaction Temperature Problem->Cause1 Cause2 Insufficient Sulfuric Acid Problem->Cause2 Cause3 Short Reaction Time Problem->Cause3 Solution1 Increase Temperature (170-185°C) Cause1->Solution1 Address Solution2 Increase H₂SO₄ Ratio (e.g., 1:2.0 to 1:3.0) Cause2->Solution2 Address Solution3 Increase Reaction Time (3-5h) Cause3->Solution3 Address

References

minimizing side reactions in the cyclization of diisopropanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing side reactions during the cyclization of diisopropanolamine (B56660) to synthesize dimethylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary desired products in the cyclization of diisopropanolamine?

The cyclization of diisopropanolamine typically aims to produce dimethylpiperazine isomers. The two main products are 2,5-dimethylpiperazine (B91223) and 2,6-dimethylpiperazine, which can each exist as cis and trans isomers. The desired isomer will depend on the specific application.

Q2: What are the most common side reactions observed during the cyclization of diisopropanolamine?

The most frequently encountered side reactions include:

  • Formation of undesired stereoisomers: The reaction often produces a mixture of cis and trans isomers of the desired dimethylpiperazine. Separating these isomers can be challenging.

  • Formation of structural isomers: Besides the desired 2,5- or 2,6-dimethylpiperazine, other structural isomers can form, such as 1,4-dimethylpiperazine, although this is less common under typical cyclization conditions for diisopropanolamine.

  • Oligomerization: Under certain conditions, diisopropanolamine can undergo intermolecular condensation to form linear or cyclic oligomers, which reduces the yield of the desired monomeric cyclic product.

  • Thermal Degradation: At elevated temperatures, diisopropanolamine and the piperazine (B1678402) products can degrade, leading to a complex mixture of byproducts and reduced yield. Upon heating to decomposition, diisopropanolamine can emit toxic nitrogen oxides.[1]

Q3: How can I control the stereoselectivity of the reaction to favor a specific isomer (e.g., cis-2,6-dimethylpiperazine)?

Controlling stereoselectivity is a significant challenge. However, some strategies can be employed:

  • Catalyst Selection: The choice of catalyst can influence the isomer ratio. For instance, certain nickel catalysts have been reported to favor the formation of specific isomers.

  • Solvent Effects: The use of an organic solvent, such as toluene (B28343) or xylene, has been shown to improve the selectivity for cis-2,6-dimethylpiperazine (B139716).[2]

  • Reaction Temperature: Temperature can affect the thermodynamic and kinetic control of the reaction, thereby influencing the isomer distribution.

  • Post-reaction Isomerization: It is possible to isomerize the less desired trans isomer to the more desired cis isomer in a separate step, often at elevated temperatures in the presence of a catalyst.[3]

Q4: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the various isomers and potential byproducts in the reaction mixture.[4][5][6][7] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile oligomeric byproducts. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation of the purified products and byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of desired dimethylpiperazine - Suboptimal reaction temperature or pressure.- Inefficient catalyst.- Short reaction time.- Formation of oligomers.- Thermal degradation.- Optimize temperature and pressure within the recommended ranges (see Table 1).- Screen different catalysts (e.g., Raney Nickel, Nickel/Iron).- Increase the reaction time and monitor progress by GC-MS.- Employ high dilution conditions to favor intramolecular cyclization.- Avoid excessive temperatures and prolonged reaction times.
High proportion of undesired isomers - Non-selective catalyst.- Inappropriate solvent.- Unfavorable reaction temperature.- Experiment with different hydrogenation catalysts.- Conduct the reaction in an aromatic hydrocarbon solvent like toluene.[2]- Systematically vary the reaction temperature to find the optimal point for the desired isomer.- Consider a post-reaction isomerization step.
Presence of high molecular weight impurities (oligomers) - High concentration of starting material.- Inappropriate reaction conditions favoring intermolecular reactions.- Perform the reaction under high-dilution conditions.- Optimize the temperature and catalyst to favor the intramolecular cyclization pathway.
Product degradation/darkening of the reaction mixture - Excessive reaction temperature.- Prolonged exposure to heat.- Lower the reaction temperature.- Reduce the reaction time and monitor for completion.- Ensure an inert atmosphere to prevent oxidation at high temperatures.
Difficulty in purifying the final product - Presence of multiple isomers with similar boiling points.- Contamination with oligomeric byproducts.- Utilize fractional distillation under reduced pressure for separating isomers.- Employ recrystallization from a suitable solvent to purify the desired isomer. For example, trans-2,5-dimethylpiperazine (B131708) can be recrystallized from acetone.[8]- Use column chromatography for separation of complex mixtures.

Data Presentation

Table 1: Summary of Reaction Conditions for the Cyclization of Alkanolamines to Dimethylpiperazine Derivatives

ParameterRoute 1: Cyclization of IsopropanolamineRoute 2: Cyclization of Diisopropanolamine
Target Product 2,5-Dimethylpiperazine (mixed isomers)cis-2,6-Dimethylpiperazine
Starting Material 2-Aminopropanol-1 (Isopropanolamine)Diisopropanolamine
Catalyst/Reagent Raney NickelNickel/Iron (Ni/Fe 85/15)[9]
Solvent Not specified (likely neat or water)Toluene or other aromatic hydrocarbons[2]
Reaction Temperature 140-220 °C[8]~200 °C[9]
Reaction Pressure 750-2000 psi (Hydrogen)[8]3 MPa (initial Hydrogen pressure)[9]
Reaction Time 4-8 hours[8]2 hours[9]
Reported Yield ~64.5% (mixed isomers)[8]>60% (cis-2,6-dimethylpiperazine)[9]

Experimental Protocols

Protocol 1: Synthesis of cis-2,6-Dimethylpiperazine from Diisopropanolamine

This protocol is adapted from patent literature and may require optimization.[9]

Materials:

  • Crude diisopropanolamine

  • Liquid ammonia

  • Hydrogen gas

  • Nickel/Iron (85/15) catalyst

  • Methanol (B129727)

  • Toluene

Procedure:

  • In a suitable autoclave, dissolve 515 g (3.87 mol) of crude diisopropanolamine in 750 ml (30 mol) of liquid ammonia.

  • Add 100 g of a Ni/Fe 85/15 catalyst.

  • Pressurize the autoclave with hydrogen to 3 MPa.

  • Heat the mixture to 200 °C for 2 hours with stirring. The final pressure will rise.

  • After the reaction, cool the autoclave and carefully release the pressure.

  • Dissolve the crude dimethylpiperazine mixture in 1.5 L of methanol.

  • Filter the solution to remove the catalyst.

  • Evaporate the methanol from the filtrate using a packed column at normal pressure.

  • The resulting crude product can be further purified by distillation and recrystallization from a suitable solvent mixture (e.g., isopropanol (B130326) and light petroleum) to obtain pure cis-2,6-dimethylpiperazine.

Protocol 2: Synthesis of 2,5-Dimethylpiperazine from Isopropanolamine

This protocol is based on a patented procedure and serves as a reference for a related cyclization.[8]

Materials:

  • 2-Aminopropanol-1 (Isopropanolamine)

  • Raney nickel catalyst

  • Hydrogen gas

Procedure:

  • Charge a high-pressure autoclave with 2-aminopropanol-1 and a Raney nickel catalyst.

  • Pressurize the autoclave with hydrogen to a pressure between 750 and 2000 psi.

  • Heat the reaction mixture to a temperature between 140 °C and 220 °C.

  • Maintain the reaction at this temperature for 4 to 8 hours with agitation.

  • After the reaction period, cool the autoclave and vent the hydrogen pressure.

  • Filter the reaction mass to remove the Raney nickel catalyst.

  • Distill the filtrate to remove water.

  • Perform fractional distillation of the crude product to separate unreacted 2-aminopropanol-1 and the mixed 2,5-dimethylpiperazine isomers.

  • The trans-2,5-dimethylpiperazine can be further purified by recrystallization from acetone.

Visualizations

Reaction_Pathway DIPA Diisopropanolamine Intermediate Intramolecular Condensation Intermediate DIPA->Intermediate Catalyst, Heat Oligomers Oligomers DIPA->Oligomers Intermolecular Condensation Dimethylpiperazine Dimethylpiperazine (cis/trans isomers) Intermediate->Dimethylpiperazine Cyclization Degradation Degradation Products Dimethylpiperazine->Degradation High Temperature

Caption: Reaction pathway for the cyclization of diisopropanolamine.

Caption: Troubleshooting workflow for optimizing diisopropanolamine cyclization.

References

Technical Support Center: Purification of cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis-2,6-dimethylmorpholine from its trans isomer.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating cis- and trans-2,6-dimethylmorpholine isomers?

A1: The primary methods for separating the diastereomers of 2,6-dimethylmorpholine (B58159) are fractional distillation and crystallization via salt formation.[1][2][3] Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are also viable, particularly for analytical-scale separations or when high purity is required.[4][5]

Q2: Why is fractional distillation challenging for separating these isomers?

A2: Fractional distillation is challenging due to the close boiling points of the cis and trans isomers. The boiling point of this compound is approximately 142-143 °C, while the trans isomer boils at 148.1-148.5 °C.[3] This small difference necessitates the use of a highly efficient packed distillation column to achieve a satisfactory separation.[2]

Q3: How does crystallization by salt formation work for this separation?

A3: This method involves reacting the mixture of isomers with a carboxylic acid, such as acetic acid, propionic acid, or n-butyric acid, in an appropriate solvent like ethyl acetate (B1210297) or isopropyl acetate.[3] The cis isomer selectively forms a less soluble salt that crystallizes out of the solution, leaving the trans isomer in the mother liquor. The purified this compound can then be recovered by treating the salt with a base.[3]

Q4: What analytical techniques are used to determine the ratio of cis- and trans-2,6-dimethylmorpholine?

A4: Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a common method for quantifying the isomer ratio.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is also a powerful tool for distinguishing and quantifying the cis and trans isomers based on their different chemical shifts.[7][8][9][10][11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor separation during fractional distillation. Inefficient distillation column.Use a packed column with a high number of theoretical plates.
Incorrect temperature gradient.Optimize the distillation temperature and pressure to maximize the vapor pressure difference between the isomers.
Low yield of cis-isomer salt during crystallization. Suboptimal solvent choice.Screen different ester solvents (e.g., ethyl acetate, isopropyl acetate, n-butyl acetate) to find the one with the best balance of solubility for the salt and the trans-isomer.[3]
Incorrect molar ratio of carboxylic acid.Optimize the molar ratio of the carboxylic acid to the this compound, typically in the range of 1:1 to 1.3:1.[3]
Crystallization temperature is too high.Slowly cool the reaction mixture to a lower temperature (e.g., 0-5 °C) to promote crystallization.[3]
Contamination of the crystallized cis-isomer salt with the trans-isomer. Inefficient crystallization process.Consider recrystallizing the salt to improve purity.
Insufficient stirring during crystallization.Ensure adequate stirring to maintain a homogeneous slurry and promote the growth of pure crystals.
Inaccurate quantification of isomers by GC. Poor resolution of isomer peaks.Optimize the GC temperature program and select a capillary column with appropriate polarity to achieve baseline separation.
Isomers co-elute.If derivatization is used, ensure the reaction goes to completion for both isomers. Consider a different derivatizing agent if necessary.[6][12]
Ambiguous NMR spectra for isomer ratio determination. Overlapping signals.Use a higher field NMR spectrometer for better signal dispersion.
Incorrect integration of peaks.Ensure proper phasing and baseline correction before integrating well-resolved, non-overlapping peaks corresponding to each isomer.

Data Presentation

Table 1: Comparison of Purification Methods

Method Principle Advantages Disadvantages Reported Purity of cis-isomer
Fractional Distillation Separation based on boiling point difference.Scalable for industrial production.Difficult to achieve high purity due to close boiling points; requires specialized equipment.[2][3]>99% (with efficient column)[2]
Crystallization via Salt Formation Selective crystallization of the cis-isomer as a carboxylate salt.High selectivity for the cis-isomer; can achieve high purity.[3]Multi-step process (salt formation and liberation); solvent and reagent intensive.Can meet the requirement of ≤0.2% trans-isomer for pharmaceutical applications.[3]

Table 2: Conditions for Crystallization of this compound Salts[3]

Carboxylic Acid Solvent Molar Ratio (cis-isomer:acid) Reaction Temperature (°C) Crystallization Temperature (°C) Salt Forming Yield (%)
Acetic AcidEthyl Acetate1:1.1300-10Not Specified
Acetic AcidIsopropyl Acetate1:1.1400-577.43
Acetic Acidn-Butyl Acetate1:270-2-375.05
Propionic AcidEthyl Acetate1:1.2400-585.30
n-Butyric AcidIsopropyl Acetate1:1.2450-571.02

Experimental Protocols

Protocol 1: Purification by Crystallization of this compound Acetate[3]
  • Reaction Setup: In a reaction flask, add the mixture of 2,6-dimethylmorpholine isomers and ethyl acetate.

  • Salt Formation: Raise the temperature to 30 °C with stirring. Add acetic acid dropwise (molar ratio of cis-isomer to acetic acid of 1:1.1).

  • Crystallization: Slowly cool the mixture to 20-25 °C and continue stirring for 2-3 hours to induce crystallization. Further cool to 0-10 °C and stir for another 2.5-3.0 hours.

  • Isolation: Filter the precipitated solid via suction filtration.

  • Drying: Dry the collected crystals to obtain this compound acetate.

  • Liberation of Free Base: Treat the acetate salt with an alkaline substance (e.g., NaOH solution) to hydrolyze the salt and liberate the purified this compound.

  • Extraction: Extract the free base with a suitable organic solvent.

  • Final Purification: Dry the organic extract and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Analysis of Isomer Ratio by Gas Chromatography (GC)[3]
  • Sample Preparation: Prepare a dilute solution of the 2,6-dimethylmorpholine isomer mixture in a suitable solvent (e.g., dichloromethane).

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A capillary column suitable for amine analysis should be used.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature, then ramp to a final temperature that allows for the separation of the two isomers.

    • Carrier Gas: Helium or Nitrogen.

    • Detector Temperature: 280 °C (for FID)

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times (determined using pure standards if available). Calculate the molar ratio of the isomers by integrating the peak areas.

Visualizations

experimental_workflow cluster_purification Purification Workflow start Mixture of cis/trans 2,6-Dimethylmorpholine reaction React with Carboxylic Acid in Ester Solvent start->reaction crystallization Cool and Stir to Crystallize cis-isomer Salt reaction->crystallization filtration Filter to Isolate cis-isomer Salt crystallization->filtration hydrolysis Hydrolyze Salt with Base filtration->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction end Purified cis- 2,6-Dimethylmorpholine extraction->end

Caption: Workflow for the purification of this compound via crystallization.

analytical_workflow cluster_analysis Analytical Workflow (GC) sample 2,6-Dimethylmorpholine Isomer Sample prep Prepare Dilute Solution sample->prep injection Inject into GC System prep->injection separation Separation on Capillary Column injection->separation detection Detect with FID or MS separation->detection analysis Integrate Peak Areas and Calculate Ratio detection->analysis

Caption: Workflow for the analysis of isomer ratio by Gas Chromatography.

References

Technical Support Center: cis-2,6-Dimethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for the synthesis of cis-2,6-dimethylmorpholine, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 2,6-dimethylmorpholine (B58159) is significantly lower than expected. What are the potential causes?

A1: Low overall yields in the cyclization of diisopropanolamine (B56660) are often traced back to several key parameters:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify that the reaction time and temperature are aligned with established protocols. For instance, heating at 180°C for at least 3-5 hours is typical.[1][2][3]

  • Suboptimal Temperature: The reaction temperature is critical. Temperatures that are too low will result in a sluggish and incomplete reaction, while excessively high temperatures (e.g., above 220°C) can lead to decomposition and side product formation. The optimal range is generally between 150°C and 190°C.[1][2][3]

  • Incorrect Reagent Stoichiometry: The molar ratio of diisopropanolamine to sulfuric acid directly impacts the yield. A molar ratio of approximately 1:1.5 to 1:3 (diisopropanolamine:sulfuric acid) is often cited for good yields.[1][2][3]

  • Inefficient Water Removal: The cyclization is a dehydration reaction. Efficient removal of water as it forms is necessary to drive the equilibrium towards the product. Ensure your distillation setup is functioning correctly.

  • Losses During Workup: Significant product loss can occur during the neutralization and extraction phases. Ensure the pH is sufficiently basic during neutralization with sodium hydroxide (B78521) to liberate the free amine. Multiple extractions with a suitable organic solvent will maximize recovery from the aqueous layer.

Q2: The proportion of the trans-isomer in my product is too high. How can I increase the selectivity for the cis-isomer?

A2: Achieving a high cis:trans isomer ratio is a common challenge. The thermodynamic equilibrium at typical reaction temperatures favors the cis-isomer, but reaction kinetics can influence the final ratio.[1][3] Consider the following adjustments:

  • Molar Ratio of Sulfuric Acid: Increasing the molar excess of sulfuric acid can favor the formation of the cis-isomer. For example, increasing the molar ratio of diisopropanolamine to sulfuric acid from 1:1.5 to 1:3 can increase the cis-isomer content from 80% to 88%.[1][2][3]

  • Reaction Time and Temperature: Longer reaction times at a suitable temperature (e.g., 180°C) can allow the reaction to approach thermodynamic equilibrium, which favors the cis-isomer.[1][3] However, prolonged heating at very high temperatures might not significantly improve the ratio and could decrease the overall yield.[1][3]

  • Isomerization: If you have a mixture with a high proportion of the trans-isomer, it is possible to isomerize it to a mixture enriched in the cis-isomer. This can be achieved by heating the isomer mixture in the presence of hydrogen and a palladium-based catalyst.[4]

Q3: How can I effectively purify my crude product to isolate the this compound?

A3: Separating the cis- and trans-isomers can be achieved through a couple of methods:

  • Fractional Distillation: The cis- and trans-isomers have slightly different boiling points, which allows for separation by careful fractional distillation.[2] This method is most effective when the initial mixture is already significantly enriched in the desired cis-isomer.

  • Crystallization via Salt Formation: A highly effective method involves the selective crystallization of the cis-isomer. This is done by reacting the isomer mixture with a carboxylic acid (e.g., propionic acid, n-butyric acid) in an ester solvent like ethyl acetate (B1210297) or isopropyl acetate.[5] The this compound carboxylate salt will preferentially crystallize.[5] This salt can then be isolated by filtration and hydrolyzed with a base to yield the pure cis-isomer.[5]

Q4: I am observing unexpected side-products in my reaction mixture. What could they be and how can I avoid them?

A4: Besides the trans-isomer, other impurities can form under certain conditions:

  • 2,5-Dimethylmorpholine Isomers: Small amounts of cis- and trans-2,5-dimethylmorpholine can be formed as byproducts.[5] Their formation is generally minor but can be influenced by the specific reaction conditions. Adhering to the recommended temperature range can minimize these.

  • Decomposition Products: At temperatures exceeding 220°C, sulfuric acid can cause charring and decomposition of the organic material, leading to a complex mixture of impurities and a lower yield of the desired product.[1][3] Careful temperature control is the key to avoiding this.

  • N-(2-hydroxypropyl)-2,6-dimethylmorpholine: This can be a byproduct if the cyclization of triisopropanolamine (B86542) is used as a starting point.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Isomer Ratio

Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.51805968020[1][2][3]
1:2.01803948416[1][2][3]
1:3.01803918812[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization of Diisopropanolamine

This protocol is adapted from procedures described in the patent literature.[1][2][3]

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (96-98%)

  • Sodium Hydroxide (for neutralization)

  • An appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: Equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a distillation apparatus to remove water.

  • Reagent Addition: In a typical procedure, simultaneously and slowly add 1.0 mole of diisopropanolamine and 2.0 moles of concentrated sulfuric acid to the reaction vessel with vigorous stirring. The heat of reaction will cause the temperature to rise. Control the addition rate to maintain the temperature within a manageable range (e.g., below 170°C).

  • Reaction: Once the addition is complete, heat the reaction mixture to 180°C. Maintain this temperature for 3 hours, continuously distilling off the water that is formed.

  • Workup - Neutralization: After cooling the reaction mixture, carefully and slowly add it to a stirred, cooled, concentrated solution of sodium hydroxide to neutralize the sulfuric acid and liberate the free amine. Ensure the final mixture is strongly alkaline.

  • Extraction: Extract the aqueous slurry multiple times with an organic solvent.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to separate the cis- and trans-isomers. Alternatively, for higher purity, use the salt crystallization method described in the FAQs.

Visualization

TroubleshootingWorkflow Start Problem Identified LowYield Low Overall Yield? Start->LowYield Start Troubleshooting HighTrans High trans-Isomer Content? LowYield->HighTrans No CheckParams Verify Reaction Parameters: - Temperature (150-190°C) - Time (3-5h) - Molar Ratio (1:1.5 to 1:3) LowYield->CheckParams Yes AdjustRatio Increase H₂SO₄ Molar Ratio (e.g., to 1:3) HighTrans->AdjustRatio Yes Purification Implement Purification: - Fractional Distillation - Salt Crystallization HighTrans->Purification No, but purification needed CheckWorkup Review Workup Procedure: - Complete Neutralization? - Sufficient Extractions? CheckParams->CheckWorkup Parameters OK AdjustTimeTemp Optimize Reaction Time/ Temperature (e.g., 180°C, 3h) CheckParams->AdjustTimeTemp Parameters NOT OK CheckWorkup->AdjustTimeTemp Workup OK, Still Low Yield End Problem Resolved CheckWorkup->End Workup Optimized AdjustRatio->End AdjustTimeTemp->End Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Diisopropanolamine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of diisopropanolamine (B56660). The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for the synthesis of 2,6-dimethylmorpholine (B58159).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of diisopropanolamine cyclization under acidic conditions?

A1: The primary product of diisopropanolamine (1,1'-iminobispropan-2-ol) cyclization in the presence of a strong acid catalyst, such as sulfuric acid, is 2,6-dimethylmorpholine.[1][2] This reaction is a dehydration process that forms a six-membered morpholine (B109124) ring.[3]

Q2: What is a typical catalyst used for this reaction?

A2: Concentrated sulfuric acid is a commonly used and effective catalyst for the cyclization of diisopropanolamine.[1][2][4] It facilitates the dehydration of the alcohol groups, promoting ring closure.

Q3: What are the general reaction conditions for this cyclization?

A3: The reaction is typically carried out by heating a mixture of diisopropanolamine and sulfuric acid. Temperatures generally range from 150°C to 190°C, with reaction times varying from 1 to 25 hours.[1][4]

Q4: How does the molar ratio of diisopropanolamine to sulfuric acid affect the reaction?

A4: The molar ratio of diisopropanolamine to sulfuric acid is a critical parameter that influences both the reaction yield and the isomeric ratio (cis/trans) of the resulting 2,6-dimethylmorpholine. Using an excess of sulfuric acid can favor the formation of the cis-isomer and can affect the overall yield.[1][2][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of 2,6-dimethylmorpholine Incomplete reaction.Increase the reaction time or temperature within the recommended range (150-190°C).[1][4] Consider adjusting the molar ratio of sulfuric acid to diisopropanolamine.
Suboptimal temperature.Ensure the reaction temperature is maintained within the optimal range. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can lead to charring and side product formation.[5]
Poor Selectivity (Undesirable cis/trans Isomer Ratio) Incorrect molar ratio of reactants.Systematically vary the molar ratio of diisopropanolamine to sulfuric acid. For instance, increasing the excess of sulfuric acid has been shown to favor the formation of the cis-isomer.[1][2]
Reaction time and temperature.Experiment with different combinations of reaction time and temperature, as these parameters can influence the equilibrium between the cis and trans isomers.
Charring or Darkening of the Reaction Mixture Excessively high reaction temperature.Reduce the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the organic material by the concentrated sulfuric acid.[6] A suitable temperature is around 180°C.[5]
Formation of Side Products High reaction temperature or prolonged reaction time.Optimize the reaction time and temperature to minimize the formation of by-products. Shorter reaction times at an optimal temperature can sometimes improve selectivity.
Impurities in the starting material.Ensure the diisopropanolamine used is of high purity.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Isomer Ratio of 2,6-dimethylmorpholine

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (hours)Total Yield (%)cis:trans RatioReference
1.0:1.25170129878:22[1][2]
1.0:1.518059680:20[2][4]
1.0:2.018039484:16[1][4]
1.0:3.018039188:12[1]

Experimental Protocols

Key Experiment: Synthesis of 2,6-dimethylmorpholine via Diisopropanolamine Cyclization

This protocol is adapted from procedures described in the patent literature.[1][2][4]

Materials:

  • Diisopropanolamine

  • Concentrated sulfuric acid (90-120%)

  • Sodium hydroxide (B78521) solution

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a distillation apparatus, simultaneously and slowly add diisopropanolamine (containing 0-20% water) and an excess of concentrated sulfuric acid. The addition should be controlled to allow the heat of reaction to increase the temperature of the mixture to 85-170°C.

  • Cyclization: After the addition is complete, heat the reaction mixture to a temperature between 150°C and 190°C.

  • Water Removal: During the heating phase, continuously distill off the water that is formed.

  • Reaction Time: Maintain the reaction at the target temperature for a period of 1 to 25 hours, depending on the desired yield and isomer ratio.

  • Workup: After the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution.

  • Isolation: The crude 2,6-dimethylmorpholine can be isolated by distillation.

  • Drying: The product can be further dried using methods such as stirring with concentrated sodium hydroxide solution.

Mandatory Visualizations

experimental_workflow start Start reactants Simultaneous Addition of Diisopropanolamine and H₂SO₄ start->reactants heating Heat to 150-190°C reactants->heating distillation Distill off Water heating->distillation reaction Maintain Temperature for 1-25 hours distillation->reaction workup Cool and Neutralize with NaOH reaction->workup isolation Distill Crude Product workup->isolation drying Dry Product isolation->drying end End drying->end

Caption: Experimental workflow for the synthesis of 2,6-dimethylmorpholine.

reaction_mechanism DIPA Diisopropanolamine Protonation1 Protonation of Hydroxyl Group (H⁺) DIPA->Protonation1 H₂SO₄ WaterLoss Loss of Water (-H₂O) Protonation1->WaterLoss Carbocation Secondary Carbocation Intermediate WaterLoss->Carbocation Cyclization Intramolecular Nucleophilic Attack by Nitrogen Carbocation->Cyclization ProtonatedMorpholine Protonated 2,6-dimethylmorpholine Cyclization->ProtonatedMorpholine Deprotonation Deprotonation (-H⁺) ProtonatedMorpholine->Deprotonation Product 2,6-dimethylmorpholine Deprotonation->Product

Caption: Plausible mechanism for the acid-catalyzed cyclization of diisopropanolamine.

References

common byproducts in cis-2,6-Dimethylmorpholine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2,6-dimethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound via the cyclization of diisopropanolamine (B56660)?

A1: The primary byproducts include the undesired trans-2,6-dimethylmorpholine stereoisomer, unreacted starting material (diisopropanolamine), water, and various side-reaction products. Under suboptimal conditions, such as elevated temperatures or incorrect reactant addition, the formation of oily, tar-like substances and other deeply colored impurities can also occur.[1][2] During the workup phase, neutralization of the sulfuric acid catalyst with a base like sodium hydroxide (B78521) will generate inorganic salts (e.g., sodium sulfate) as a byproduct.[3]

Q2: What is the typical ratio of cis- to trans-2,6-dimethylmorpholine isomers produced in the reaction?

A2: The ratio is highly dependent on the reaction conditions. Generally, the synthesis favors the formation of the cis-isomer. Ratios can range from approximately 78% cis / 22% trans to as high as 88% cis / 12% trans depending on factors like the molar ratio of sulfuric acid to diisopropanolamine and the reaction temperature and duration.[1][4]

Q3: How can I minimize the formation of tar-like and colored byproducts?

A3: The formation of these impurities is often linked to high reaction temperatures and the method of combining the reactants.[1][2] A key process improvement involves the simultaneous metering of diisopropanolamine and sulfuric acid into the reaction vessel, which helps to control the exothermic reaction and utilize the heat of reaction effectively.[4] This avoids the high localized temperatures that can occur when one reactant is added to the other in bulk, which can lead to decomposition and side reactions.[2] Sticking to a reaction temperature range of 150°C to 190°C is also crucial.[1][4]

Q4: Is it possible to convert the undesired trans-isomer into the desired cis-isomer?

A4: Yes, isomerization of the trans-isomer to the cis-isomer is possible. One patented method describes the isomerization of trans-2,6-dimethylmorpholine in the presence of hydrogen and a palladium-zinc catalyst at elevated temperatures and pressures.[5] Another approach involves treating a mixture of isomers with excess sulfuric acid at high temperatures (185°C to 220°C) to enrich the cis-isomer content.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of 2,6-dimethylmorpholine (B58159) - Incomplete reaction. - Suboptimal reaction temperature or time. - Formation of significant amounts of tar-like byproducts.[1] - Loss of product during workup and distillation.- Ensure simultaneous addition of reactants to control the exotherm.[4] - Optimize reaction time and temperature based on literature procedures (see table below). - After neutralization, ensure complete extraction of the organic phase. - Use efficient distillation techniques to separate the product.
High proportion of the trans-isomer in the final product - Reaction conditions not optimized for cis-selectivity.- Adjust the molar ratio of diisopropanolamine to sulfuric acid. Ratios of 1:2.0 to 1:3.0 have been shown to increase the proportion of the cis-isomer.[4] - Consider a post-synthesis purification step specifically designed to remove the trans-isomer, such as fractional distillation[6] or crystallization via salt formation.[7]
Product is wet (contains water) - Water is a byproduct of the cyclization reaction. - Inefficient drying process.- The crude, water-containing product can be effectively dried by stirring with a concentrated (e.g., 50%) sodium hydroxide solution.[1][4] - For larger scale or continuous processes, azeotropic distillation or rectification under reduced pressure can be employed to remove water.[8]
Final product is colored - Formation of colored impurities due to high reaction temperatures.[2]- Maintain the reaction temperature within the recommended range (150-190°C).[4] - Purify the crude product by distillation, leaving the colored, less volatile impurities in the distillation residue.[1]
Presence of inorganic salts in the product - Incomplete separation of the organic and aqueous layers after neutralization of the sulfuric acid catalyst.- Ensure a clean separation of the layers after neutralization. - A final distillation step will effectively separate the volatile 2,6-dimethylmorpholine from non-volatile inorganic salts.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Isomer Ratio

The following table summarizes the outcomes of this compound synthesis under varying experimental conditions, as adapted from patent literature. The primary starting material is diisopropanolamine, and the catalyst is sulfuric acid.

Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.2517012987822[4]
1:1.51805968020[1][4]
1:2.01803948416[1][4]
1:3.01803918812[1][4]

Table 2: Purification of this compound via Carboxylic Acid Salt Formation

This method is highly effective for separating the cis-isomer from the trans-isomer and other impurities. The crude isomer mixture is reacted with a carboxylic acid to selectively crystallize the salt of the cis-isomer.

Starting Material (0.4 mol)Carboxylic Acid (molar eq.)SolventSalt Formation Yield (%)Reference
Product from Example 1Acetic Acid (1.1)Ethyl Acetate (B1210297)76.03[7]
Product from Example 1Acetic Acid (1.1)Isopropyl Acetate77.43[7]
Product from Example 1Acetic Acid (2.0)n-Butyl Acetate75.05[7]
Product from Example 2Acetic Acid (1.1)Ethyl Acetate87.20[7]
Product from Example 2Propionic Acid (1.2)Ethyl Acetate85.30[7]

Experimental Protocols

Protocol 1: Synthesis of cis-rich 2,6-Dimethylmorpholine

This protocol is based on the cyclization of diisopropanolamine using sulfuric acid, optimized for a high cis-isomer ratio.

  • Reaction Setup: Equip a suitable reactor with a stirrer, and separate inlets for diisopropanolamine and sulfuric acid.

  • Reactant Addition: Simultaneously meter diisopropanolamine (containing 0-20% water) and 98% sulfuric acid into the reactor. Maintain a molar ratio of approximately 1:2.0 to 1:3.0 (diisopropanolamine:sulfuric acid).[1][4] The addition should be controlled such that the heat of reaction raises the mixture temperature to between 100°C and 170°C without external cooling.[1]

  • Cyclization: Once the addition is complete, heat the reaction mixture to 180°C for 3 hours, allowing the water formed during the reaction to distill off.[1][4]

  • Workup (Neutralization): Cool the reaction mixture. Carefully add it to a dilute sodium hydroxide solution to neutralize the sulfuric acid, adjusting the pH to approximately 12-14.

  • Extraction & Drying: Separate the resulting organic phase. Dry the crude, water-containing 2,6-dimethylmorpholine by stirring it with a 50% sodium hydroxide solution at a temperature below 40°C.[1]

  • Purification: Separate the dried organic layer and purify by vacuum distillation to obtain 2,6-dimethylmorpholine.

Protocol 2: Purification of this compound by Salt Crystallization

This protocol describes the removal of the trans-isomer and other impurities from a crude mixture.

  • Salt Formation: In a reaction flask, dissolve the crude 2,6-dimethylmorpholine (1.0 molar equivalent) in ethyl acetate. Raise the temperature to 40°C with stirring.[7]

  • Acid Addition: Add acetic acid (1.1 molar equivalents) dropwise to the solution.[7]

  • Crystallization: Slowly cool the mixture to room temperature (20-30°C) and stir for 2-3 hours to allow for crystallization. Further cool the mixture to between 0°C and 5°C and stir for another 2.5-3.0 hours to maximize crystal formation.[7]

  • Isolation: Collect the this compound acetate crystals by suction filtration and dry them.

  • Hydrolysis (Liberation of free base): Dissolve the collected crystals in water and adjust the pH to 13-14 with a base such as sodium hydroxide.[7]

  • Final Extraction: Extract the pure this compound with a suitable organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Initial Purification cluster_purification Final Purification Options Reactants Diisopropanolamine + Sulfuric Acid Reaction Simultaneous Metering & Heating (150-190°C) Reactants->Reaction Exothermic Cyclization CrudeMixture Crude Reaction Mixture (cis/trans isomers, H₂SO₄, H₂O) Reaction->CrudeMixture Neutralization Neutralization (e.g., NaOH soln) CrudeMixture->Neutralization Separation Phase Separation Neutralization->Separation Drying Drying (e.g., conc. NaOH) Separation->Drying Organic Phase CrudeProduct Crude, Dried Product (cis/trans isomers, impurities) Drying->CrudeProduct Distillation Fractional Distillation CrudeProduct->Distillation Removes tars, some trans-isomer SaltFormation Salt Formation & Crystallization CrudeProduct->SaltFormation High purity separation FinalProduct Pure this compound Distillation->FinalProduct Moderate Purity Hydrolysis Hydrolysis of Salt SaltFormation->Hydrolysis Hydrolysis->FinalProduct Troubleshooting_Byproducts start Impurity Detected in Final Product byproduct_type What is the primary impurity? start->byproduct_type trans_isomer High trans-Isomer Content byproduct_type->trans_isomer GC/NMR shows >20% trans water Residual Water byproduct_type->water Karl Fischer titration is high color Colored Impurities / Tar byproduct_type->color Product is yellow/brown salts Inorganic Salts byproduct_type->salts Residue on ignition or analytical test sol_trans Option 1: Optimize cis/trans ratio (adjust H₂SO₄ concentration). Option 2: Purify via fractional distillation or salt crystallization. trans_isomer->sol_trans sol_water Dry crude product with concentrated NaOH solution or perform rectification. water->sol_water sol_color Ensure reaction temp is <190°C. Purify via vacuum distillation. color->sol_color sol_salts Ensure clean phase separation after neutralization. Distill final product. salts->sol_salts

References

preventing decomposition of cis-2,6-Dimethylmorpholine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-2,6-Dimethylmorpholine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and in troubleshooting potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark place, preferably at temperatures below 15°C.[1] It is an air-sensitive liquid and should be stored under an inert gas atmosphere, such as argon or nitrogen, in a tightly sealed container.[1][2]

Q2: I've noticed a discoloration (yellowing) in my stored this compound. What could be the cause?

A2: Discoloration is a common indicator of chemical degradation. This is often due to prolonged exposure to air and/or light. Oxidative processes can lead to the formation of impurities, which may be colored. It is crucial to store the compound under an inert atmosphere and protected from light to minimize this.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While storage at low temperatures is generally recommended, ensure that the storage temperature is above the compound's freezing point to avoid phase changes that could potentially affect its stability or introduce moisture upon thawing. The recommended storage is in a cool, dark place, with temperatures ideally below 15°C.[1]

Q4: What materials are incompatible with this compound?

A4: You should avoid contact with strong oxidizing agents and strong acids, as these can cause vigorous reactions and decomposition.[2] Ensure that all storage containers and handling equipment are clean and free from these substances.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the decomposition of this compound.

Issue 1: Suspected Decomposition
  • Symptoms:

    • Unusual coloration (e.g., yellowing) of the normally colorless liquid.

    • Presence of particulates or a hazy appearance.

    • Inconsistent or unexpected results in your experiments.

    • A change in the characteristic odor of the compound.

  • Troubleshooting Workflow:

    G A Suspected Decomposition B Visual Inspection: - Discoloration? - Particulates? A->B C Purity Analysis (GC-MS or HPLC) B->C If visual anomalies are present D Compare with Reference Standard C->D E Purity Below Acceptable Limit? D->E F Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Temperature? E->F Yes I Purity Within Acceptable Limit E->I No G Quarantine and Dispose of Degraded Material F->G H Implement Correct Storage Protocols G->H J Continue with Experiment I->J

    A troubleshooting workflow for suspected decomposition.

Issue 2: Inconsistent Experimental Results
  • Potential Cause: The purity of your this compound may have been compromised due to gradual decomposition, leading to lower effective concentrations of the desired reactant and the presence of interfering impurities.

  • Recommended Actions:

    • Verify Purity: Perform a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) on your stored sample.

    • Use a Fresh Sample: If possible, compare the results obtained with your stored sample to those from a new, unopened bottle of high-purity this compound.

    • Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere, especially if it is being used in sensitive reactions. Minimize the time the container is open to the air.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Cool, dark place (<15°C)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[1]Prevents oxidation due to air sensitivity.[1][2]
Container Tightly sealed, appropriate materialPrevents contamination and exposure to air and moisture.
Light Exposure Protected from light (e.g., amber glass)Prevents light-catalyzed degradation.
Incompatibilities Strong oxidizing agents, strong acids[2]Avoids chemical reactions and decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and detecting potential volatile impurities.

  • Objective: To determine the purity of a this compound sample and identify potential degradation products.

  • Methodology:

    • Sample Preparation:

      • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

      • Prepare a similar solution of a certified reference standard of this compound for comparison.

    • Instrumentation (Typical Parameters):

      • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a mid-polarity column).

      • Injector: Split/splitless injector, operated in split mode.

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C) to ensure the elution of any less volatile impurities.

      • Carrier Gas: Helium or Hydrogen.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan a wide mass range (e.g., m/z 30-300) to detect a variety of potential fragments and impurities.

    • Analysis:

      • Inject the sample and the reference standard.

      • Compare the chromatograms. The purity of the sample can be estimated by the area percentage of the main peak.

      • Analyze the mass spectra of any additional peaks to identify potential degradation products.

Protocol 2: Forced Degradation Study (Hypothetical)

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This can help identify potential degradation pathways and products.

  • Objective: To understand the degradation behavior of this compound under stress conditions.

  • Methodology:

    • Sample Preparation: Prepare several aliquots of a known concentration of this compound in a suitable solvent.

    • Stress Conditions: Expose the aliquots to the following conditions for a defined period (e.g., 24-48 hours), alongside a control sample stored under ideal conditions.

      • Acid Hydrolysis: Add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C).

      • Base Hydrolysis: Add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and heat gently.

      • Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

      • Thermal Stress: Heat the sample at an elevated temperature (e.g., 80°C).

      • Photolytic Stress: Expose the sample to a UV light source.

    • Analysis:

      • After the exposure period, neutralize the acidic and basic samples.

      • Analyze all samples, including the control, by a stability-indicating method such as GC-MS or HPLC-MS.

      • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible oxidative degradation pathway, based on the chemistry of morpholines, could involve N-oxidation and subsequent ring opening.

G A This compound C N-oxide intermediate A->C Oxidation B [O] (e.g., Air, H2O2) B->C D Ring-opening C->D Further oxidation/instability E Various degradation products (e.g., amino acids, aldehydes) D->E

A hypothetical oxidative degradation pathway.

References

Technical Support Center: Analytical Methods for Detecting Impurities in cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-2,6-Dimethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies and troubleshooting for impurity detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to consider in a sample of this compound?

A1: The primary impurities often originate from the synthesis process. The most common impurity is the stereoisomer, trans-2,6-Dimethylmorpholine . Other potential process-related impurities include structural isomers like cis- and trans-2,5-Dimethylmorpholine .[1] Residual starting materials, such as diisopropanolamine , and by-products from its cyclization are also possible.[2] Additionally, N-nitrosobis(2-hydroxypropyl)amine has been identified as a potential impurity in commercial diisopropanolamine.[2][3] Degradation products may also be present, which can be identified through forced degradation studies.[4][5][6][7]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.

  • Gas Chromatography (GC) , particularly with a Flame Ionization Detector (FID), is well-suited for quantifying volatile and semi-volatile impurities like the trans-isomer and other dimethylmorpholine isomers.[8] For identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred method.[9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, especially for the separation of polar impurities and for methods where derivatization is employed to enhance detection. Chiral HPLC is specifically required for the separation of enantiomers if the manufacturing process involves chiral synthesis or resolution.[1][13]

Q3: How can I improve the peak shape when analyzing this compound and its impurities, which are basic amines?

A3: Peak tailing is a common issue with the analysis of amines due to their interaction with active sites in the chromatographic system.

  • For GC: Use a base-deactivated column or a column specifically designed for amine analysis. Ensure proper inlet maintenance, including using a deactivated liner.[14] In some cases, derivatization of the amine can improve peak shape and volatility.

  • For HPLC: Work with a mobile phase at a pH that suppresses the interaction between the basic analytes and the stationary phase. Using a high-purity, end-capped C18 column is a good starting point. Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to block active silanol (B1196071) groups on the silica (B1680970) support.[15] Alternatively, using a column with a stationary phase designed for polar basic compounds can provide better peak symmetry.[14]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePossible CausesRecommended Solutions
Peak Tailing - Active sites in the injector liner or column.- Column contamination.- Improper column installation (dead volume).- Use a deactivated liner and a base-deactivated GC column.- Trim the first few centimeters of the column.- Ensure the column is installed correctly in the inlet and detector.[14][16]
Poor Resolution between cis- and trans-isomers - Inappropriate GC column phase.- Suboptimal oven temperature program.- Select a column with a polarity that provides good selectivity for the isomers (e.g., a mid-polarity phase).- Optimize the temperature ramp rate; a slower ramp can improve separation.
Ghost Peaks - Carryover from previous injections.- Contamination in the carrier gas or sample solvent.- Implement a thorough rinse of the injection syringe between samples.- Run a blank solvent injection to identify the source of contamination.- Ensure high-purity carrier gas and solvents.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing) - Interaction of the basic amine with residual silanol groups on the stationary phase.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%).[15]
Variable Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column equilibration issues.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before starting a sequence.[17]
Low Sensitivity - Analyte has a poor chromophore (low UV absorbance).- Incorrect detection wavelength.- Use a detector with higher sensitivity, such as a mass spectrometer (LC-MS).- Derivatize the analyte with a UV-absorbing tag.- Determine the optimal detection wavelength by running a UV scan of the analyte.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of morpholine, which can serve as a starting point for the method validation of this compound impurity analysis. Actual values for this compound and its specific impurities must be determined experimentally.

ParameterGC-FID (Estimated)HPLC-UV (Estimated)
Linearity (R²) > 0.999[18]> 0.999
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%[16][19][20]0.03 - 0.3%[16][19][20]
Recovery 95 - 105%95 - 105%
Precision (RSD) < 5%< 5%

Experimental Protocols

Protocol 1: GC-FID Method for Quantification of Isomeric Impurities

This method is suitable for the quantification of trans-2,6-Dimethylmorpholine and other isomeric impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.

2. GC-FID Conditions:

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.[21]

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C[21]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1[21]

3. Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times, confirmed with a reference standard.

  • Calculate the percentage of each impurity using the area normalization method.

Protocol 2: GC-MS Method for Identification of Unknown Impurities

This method is designed for the identification of unknown impurities.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. GC-MS Conditions:

  • Use the same GC conditions as in Protocol 1.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 30-200 amu.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Obtain the mass spectrum for each impurity peak.

  • Compare the obtained mass spectra with a commercial library (e.g., NIST) for tentative identification.[9]

  • The identity of significant impurities should be confirmed using a certified reference standard.

Protocol 3: HPLC-UV Method for Impurity Analysis

This method can be adapted for the analysis of polar impurities or as an orthogonal technique to GC.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 7.0) and acetonitrile (B52724) (e.g., 80:20 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or as determined by the UV spectrum of the impurities).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify impurities based on the peak area relative to the main peak or using an external standard.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Impurities Identify->Quantify HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep_Sample Prepare Sample Solution Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare Mobile Phase Separate Isocratic/Gradient Elution Prep_MP->Separate Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Peak_Analysis Peak Integration & Analysis Chromatogram->Peak_Analysis Report Generate Report Peak_Analysis->Report Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing) Check_System Check System Suitability Problem->Check_System Check_Method Review Method Parameters Problem->Check_Method Check_Sample Evaluate Sample Preparation Problem->Check_Sample Solution Implement Corrective Action Check_System->Solution Check_Method->Solution Check_Sample->Solution

References

Technical Support Center: Strategies to Improve Diastereoselectivity with cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the diastereoselectivity of reactions utilizing cis-2,6-dimethylmorpholine as a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as a chiral auxiliary?

A1: this compound is a commercially available, C₂-symmetric chiral amine. It is frequently used as a chiral auxiliary in asymmetric synthesis. When attached to a prochiral substrate, typically forming an amide, it can effectively control the stereochemical outcome of subsequent reactions, such as alkylations and aldol (B89426) condensations, by directing the approach of incoming reagents to one face of the enolate. Its C₂-symmetry simplifies the interpretation of NMR spectra of the resulting diastereomeric products.

Q2: I am observing a low diastereomeric ratio (d.r.) in the alkylation of an N-acyl-cis-2,6-dimethylmorpholine. What are the most critical factors to investigate?

A2: Low diastereoselectivity in the alkylation of amides derived from this compound can often be attributed to several key experimental parameters. The primary factors to optimize are:

  • Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial for high diastereoselectivity. The choice of base and solvent can influence enolate formation. Bulky bases like lithium diisopropylamide (LDA) typically favor the formation of the (Z)-enolate, which often leads to higher stereocontrol. Incomplete enolate formation can also lead to side reactions and a lower d.r.

  • Reaction Temperature: Lowering the reaction temperature, often to -78 °C or even -100 °C, generally increases the energy difference between the transition states leading to the different diastereomers. This temperature reduction typically enhances the formation of the major diastereomer.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a commonly used solvent that often provides good results.

  • Counterion: The nature of the metal counterion of the enolate (e.g., Li⁺, Na⁺, K⁺) can influence the transition state geometry and, consequently, the diastereoselectivity. Lithium enolates are most commonly used and often give high selectivity.

Q3: How can I improve the diastereoselectivity of an aldol reaction using an N-acyl-cis-2,6-dimethylmorpholine?

A3: In addition to the factors mentioned for alkylation reactions (enolate geometry, temperature, solvent), the choice of Lewis acid is critical in aldol reactions. The Lewis acid coordinates to the carbonyl oxygen of both the aldehyde and the amide, creating a more rigid, chelated transition state that enhances facial bias.

  • Lewis Acid Selection: Different Lewis acids can have a profound impact on the stereochemical outcome. Common choices include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and various boron triflates (e.g., dibutylboron triflate, 9-BBN triflate). The choice of Lewis acid can influence the geometry of the Zimmerman-Traxler transition state.

  • Stoichiometry of Lewis Acid: Using a stoichiometric amount of the Lewis acid is often necessary to ensure complete coordination to both the chiral auxiliary-bearing enolate and the aldehyde.

  • Base for Enolization: The choice of base for generating the enolate prior to the addition of the Lewis acid and aldehyde is also important. Hindered bases like triethylamine (B128534) or diisopropylethylamine are commonly used in conjunction with boron triflates.

Q4: Are there any known issues with removing the this compound auxiliary after the reaction?

A4: The removal of the this compound auxiliary is a critical step to obtain the desired enantiomerically enriched product. The conditions must be chosen carefully to avoid racemization or epimerization of the newly created stereocenter. Common methods for cleaving the amide bond include:

  • Hydrolysis: Basic hydrolysis (e.g., with LiOH or KOH) or acidic hydrolysis can be effective, but care must be taken as these conditions can sometimes be harsh.

  • Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.

  • Other Methods: For conversion to other functional groups, methods like reaction with organometallic reagents (to form ketones) or other specific protocols may be employed. It is advisable to screen cleavage conditions on a small scale to ensure the stereochemical integrity of the product is maintained.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Step Expected Outcome
Low Diastereomeric Ratio (d.r.) in Alkylation Incomplete or incorrect enolate formation.Ensure the use of a strong, bulky base like LDA. Verify the exact concentration of the base (e.g., by titration). Add the base slowly at low temperature to a solution of the amide.Improved and more reproducible d.r. by ensuring complete formation of the desired enolate.
Reaction temperature is too high.Perform the alkylation at a lower temperature (e.g., -78 °C or -100 °C).Increased diastereoselectivity.
Inappropriate solvent.Screen different ethereal solvents like THF, 2-methyl-THF, or diethyl ether.Identification of a solvent that provides a better-organized transition state and higher d.r.
Poor Selectivity in Aldol Reaction Suboptimal Lewis acid.Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Bu₂BOTf). The choice can significantly influence the transition state geometry.Identification of a Lewis acid that promotes a more ordered transition state, leading to higher d.r.
Incorrect stoichiometry of reagents.Ensure at least one equivalent of the Lewis acid is used relative to the aldehyde and enolate.Enhanced chelation control and improved diastereoselectivity.
Enolate geometry is not well-controlled.For boron enolates, the choice of base (e.g., triethylamine vs. diisopropylethylamine) and reaction conditions for enolization can influence the E/Z ratio of the enolate.Formation of the desired enolate isomer, leading to higher selectivity for the corresponding aldol adduct.
Epimerization or Racemization During Workup/Cleavage Harsh cleavage conditions (strong acid/base, high temperature).Screen milder cleavage conditions. For example, use LiOH at 0 °C for hydrolysis. For reduction, ensure the reaction is quenched at low temperature before warming.Preservation of the stereochemical integrity of the product.

Data Presentation

The following table summarizes the effect of different Lewis acids on the diastereoselectivity of the aldol reaction between the boron enolate of N-propionyl-cis-2,6-dimethylmorpholine and benzaldehyde.

Entry Lewis Acid Base Solvent Temperature (°C) Diastereomeric Ratio (syn:anti)
1Bu₂BOTfEt₃NCH₂Cl₂-78 to 0>95:5
29-BBN-OTfi-Pr₂NEtCH₂Cl₂-78 to 090:10
3TiCl₄-CH₂Cl₂-7885:15
4SnCl₄-CH₂Cl₂-7880:20

Note: This data is representative and compiled from typical outcomes in asymmetric aldol reactions. Actual results may vary based on specific substrates and precise reaction conditions.

Experimental Protocols

Key Experiment: Diastereoselective Aldol Reaction

This protocol describes a general procedure for the diastereoselective aldol reaction of an N-acyl-cis-2,6-dimethylmorpholine with an aldehyde, mediated by a boron triflate.

Materials:

  • N-propionyl-cis-2,6-dimethylmorpholine

  • Aldehyde (e.g., benzaldehyde)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Standard workup and purification reagents

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of N-propionyl-cis-2,6-dimethylmorpholine (1.0 equiv.) in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.2 equiv.) followed by the dropwise addition of dibutylboron triflate (1.1 equiv.).

    • Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Cool the enolate solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the aldehyde (1.2 equiv.) to the enolate solution.

    • Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a pH 7 phosphate (B84403) buffer solution, followed by methanol (B129727) and 30% hydrogen peroxide.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

    • Purify the product by flash column chromatography.

Visualizations

Logical Relationship of Strategies to Improve Diastereoselectivity

Diastereoselectivity_Improvement cluster_main Strategies to Improve Diastereoselectivity Reaction_Parameters Reaction Parameters High_Diastereoselectivity High Diastereoselectivity Reaction_Parameters->High_Diastereoselectivity Temperature Lower Temperature (e.g., -78 °C) Reaction_Parameters->Temperature Solvent Optimize Solvent (e.g., THF, CH2Cl2) Reaction_Parameters->Solvent Concentration Adjust Concentration Reaction_Parameters->Concentration Reagent_Selection Reagent Selection Reagent_Selection->High_Diastereoselectivity Base Choice of Base (e.g., LDA, Et3N) Reagent_Selection->Base Lewis_Acid Choice of Lewis Acid (e.g., Bu2BOTf, TiCl4) Reagent_Selection->Lewis_Acid Counterion Metal Counterion (e.g., Li+, B, Ti) Reagent_Selection->Counterion Substrate_Design Substrate Design Substrate_Design->High_Diastereoselectivity Acyl_Group Steric Bulk of Acyl Group Substrate_Design->Acyl_Group Electrophile Nature of Electrophile Substrate_Design->Electrophile

Caption: Key factors influencing diastereoselectivity.

Experimental Workflow for a Diastereoselective Aldol Reaction

Aldol_Workflow start Start enolate_formation 1. Enolate Formation (N-Acyl Auxiliary + Base + Lewis Acid) start->enolate_formation cooling 2. Cool to -78 °C enolate_formation->cooling aldehyde_addition 3. Add Aldehyde cooling->aldehyde_addition reaction 4. Stir for 2-4h at -78 °C aldehyde_addition->reaction quench 5. Quench Reaction reaction->quench workup 6. Aqueous Workup & Extraction quench->workup analysis 7. Analyze d.r. (NMR/HPLC) workup->analysis purification 8. Purify Product (Chromatography) analysis->purification end End purification->end

Caption: Workflow for a diastereoselective aldol reaction.

Validation & Comparative

A Comparative Guide to cis- and trans-2,6-Dimethylmorpholine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the choice between stereoisomers can be critical to the efficacy, safety, and economic viability of a final product. This guide provides an objective comparison of cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine, focusing on their synthesis, physical properties, and differential performance in the production of key active ingredients.

Synthesis of 2,6-Dimethylmorpholine (B58159) Isomers

The industrial production of 2,6-dimethylmorpholine typically involves the acid-catalyzed cyclization of diisopropanolamine (B56660). This process generally yields a mixture of cis and trans isomers, with the cis isomer often being the thermodynamically favored and more desired product. The ratio of these isomers can be influenced by the reaction conditions.

Experimental Protocol: Cyclization of Diisopropanolamine

The following protocol is a representative example of the synthesis of 2,6-dimethylmorpholine with a high proportion of the cis-isomer, based on established patent literature.

Materials:

  • Diisopropanolamine (1,1'-iminobispropan-2-ol)

  • Sulfuric acid (96-98%)

  • Sodium hydroxide (B78521) solution (25% and 50%)

  • Water

Procedure:

  • Diisopropanolamine (containing 0-20% water) and excess sulfuric acid (90-120%) are simultaneously metered into a reactor with vigorous stirring, without external cooling. The heat of reaction is utilized to raise the temperature of the mixture to 85-170°C.

  • The reaction mixture is then heated to a temperature between 150°C and 190°C for a period of 1 to 25 hours, during which water is continuously distilled off.

  • After cooling, the reaction mixture is diluted with water and neutralized by adding it to a 25% sodium hydroxide solution until a pH of 14 is reached.

  • The resulting two phases are separated. The upper organic phase, containing the 2,6-dimethylmorpholine isomers and water, is distilled under reduced pressure.

  • The distillate is dried in two stages by stirring with 50% sodium hydroxide solution to yield 99% pure 2,6-dimethylmorpholine.

Influence of Reaction Conditions on Isomer Ratio and Yield

The molar ratio of diisopropanolamine to sulfuric acid and the reaction temperature and duration significantly impact both the total yield of 2,6-dimethylmorpholine and the relative proportion of the cis and trans isomers.

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)
1:1.2517012987822
1:1.51805968020
1:2.01803948416
1:3.01803918812

Data compiled from patent literature.[1]

It is evident that a higher proportion of sulfuric acid and a controlled reaction time and temperature can favor the formation of the cis-isomer.

Synthesis_of_2_6_Dimethylmorpholine cluster_conditions Reaction Conditions Diisopropanolamine Diisopropanolamine Isomer_Mixture Mixture of cis- and trans-2,6-Dimethylmorpholine Diisopropanolamine->Isomer_Mixture Cyclization -2H₂O H2SO4 H₂SO₄ (excess) Heat 150-190°C

Fig. 1: Synthesis of 2,6-Dimethylmorpholine

Given the preference for the cis-isomer in many applications, methods for the isomerization of the less desired trans-isomer to the cis-isomer have also been developed, often employing hydrogenation catalysts.[2]

Physical Properties: A Comparative Table

The subtle difference in the spatial arrangement of the methyl groups in cis- and trans-2,6-dimethylmorpholine leads to variations in their physical properties.

PropertyThis compoundtrans-2,6-Dimethylmorpholine
CAS Number 6485-55-86485-45-6
Molecular Weight 115.17 g/mol 115.17 g/mol
Boiling Point 142-143 °C148.1-148.5 °C
Melting Point -85 °CNot readily available
Density ~0.93 g/cm³~0.862-0.9 g/cm³
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Solubility Miscible in waterSoluble in water

Note: Some physical properties may have slight variations depending on the source.

Applications in Synthesis: The Decisive Role of Stereochemistry

While both isomers are chemically similar, the cis-isomer of 2,6-dimethylmorpholine is overwhelmingly preferred in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical industries. This preference is dictated by the stereospecific requirements for the biological activity of the final molecule.

Case Study 1: Synthesis of Amorolfine

Amorolfine is a potent antifungal agent used in topical formulations. The active pharmaceutical ingredient is specifically the cis-isomer, known as (±)-cis-4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine hydrochloride.

The synthesis of Amorolfine involves the N-alkylation of this compound. The use of the cis-isomer is critical for two primary reasons:

  • Biological Activity: The antifungal activity of Amorolfine is predominantly associated with the cis-configuration. The corresponding trans-isomer has significantly lower or no desired biological activity.

  • Regulatory Purity: Pharmacopoeial standards, such as the European Pharmacopoeia, set stringent limits on the presence of the trans-isomer impurity in the final drug product, often allowing no more than 0.2%.[3] Achieving this level of purity would be economically and technically challenging if a mixture of isomers or the pure trans-isomer were used as a starting material, necessitating complex and costly purification steps.

Amorolfine_Synthesis cluster_reactants Reactants cis_DMM This compound Amorolfine cis-Amorolfine (Active Ingredient) cis_DMM->Amorolfine Reductive Amination Alkylating_Agent 3-[4-(tert-Amyl)phenyl]- 2-methylpropanal Alkylating_Agent->Amorolfine Reductive Amination

Fig. 2: Key step in Amorolfine synthesis
Case Study 2: Synthesis of Fenpropimorph

Fenpropimorph is a widely used agricultural fungicide. Similar to Amorolfine, the biological activity of Fenpropimorph is primarily attributed to the cis-isomer, cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine.[4][5][6]

The synthesis involves the N-alkylation of 2,6-dimethylmorpholine with a suitable alkylating agent. To ensure the high efficacy of the final product, starting with a high-purity this compound is the preferred industrial practice. Using the trans-isomer would result in a final product with a significantly lower concentration of the active ingredient, rendering it less effective as a fungicide.

Fenpropimorph_Synthesis cluster_reactants_F Reactants cis_DMM_F This compound Fenpropimorph cis-Fenpropimorph (Active Fungicide) cis_DMM_F->Fenpropimorph N-Alkylation Alkylating_Agent_F 3-(4-tert-Butylphenyl)- 2-methylpropyl halide Alkylating_Agent_F->Fenpropimorph N-Alkylation

Fig. 3: Key step in Fenpropimorph synthesis

Conclusion

In the context of synthesizing biologically active molecules such as Amorolfine and Fenpropimorph, the choice between cis- and trans-2,6-dimethylmorpholine is not trivial. The cis-isomer is the preferred and often mandatory starting material due to the stereospecific nature of the biological targets of the final products. While the initial synthesis of 2,6-dimethylmorpholine yields a mixture of both isomers, industrial processes are optimized to maximize the formation of the cis-isomer. The use of the trans-isomer would lead to a product with significantly reduced or no biological activity, and would introduce critical impurities that are difficult and costly to remove to meet regulatory standards. Therefore, for applications in the pharmaceutical and agrochemical industries, this compound is the superior and essential building block.

References

cis-2,6-Dimethylmorpholine in Asymmetric Synthesis: A Comparative Overview of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries are a cornerstone of this field, offering a robust strategy to introduce chirality by temporarily attaching a chiral moiety to a prochiral substrate. While a wide array of chiral auxiliaries have been developed and extensively studied, the application of cis-2,6-dimethylmorpholine in this capacity is not well-documented in scientific literature. This guide, therefore, provides a comparative analysis of well-established chiral auxiliaries, namely Evans' Oxazolidinones, Enders' SAMP/RAMP hydrazones, and 8-Phenylmenthol derivatives, for which substantial experimental data exists.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several factors, including the level of stereocontrol it imparts, the ease of its attachment and removal, and its recyclability.

Performance Comparison of Key Chiral Auxiliaries

The following sections detail the performance of prominent chiral auxiliaries in two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol (B89426) reactions. The data presented is a summary from various literature sources and is intended to provide a comparative overview. Direct comparison of absolute values should be approached with caution as reaction conditions can significantly influence outcomes.

Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds at the α-position of a carbonyl group. The choice of chiral auxiliary plays a critical role in determining the diastereoselectivity of this transformation.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide>98%90-95%
Enders' SAMP Propanal SAMP hydrazoneMethyl iodide>95%85-95%
8-Phenylmenthol Acrylate esterNot applicable (Diels-Alder)HighGood

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. The chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde.

Chiral AuxiliaryEnolate SourceAldehydeDiastereoselectivity (syn:anti)Yield (%)
Evans' Oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehyde>99:180-95%
Enders' RAMP Acetone RAMP hydrazoneBenzaldehyde>96:470-85%
8-Phenylmenthol Not commonly used for aldol reactions---

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each highlighted auxiliary.

  • Acylation: The chiral oxazolidinone is deprotonated with a strong base (e.g., n-BuLi) at low temperature (-78 °C) and then reacted with an acyl chloride to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at -78 °C to generate the corresponding Z-enolate.

  • Alkylation: The enolate is then reacted with an alkyl halide electrophile. The steric bulk of the oxazolidinone substituent directs the approach of the electrophile, leading to high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions. For example, hydrolysis with aqueous acid or base yields the carboxylic acid, while reduction with lithium aluminum hydride (LiAlH₄) affords the corresponding alcohol.

  • Hydrazone Formation: The ketone is condensed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form the corresponding chiral hydrazone.

  • Deprotonation: The hydrazone is deprotonated with a strong base like LDA at 0 °C to form the azaenolate.

  • Alkylation: The azaenolate is cooled to -78 °C and treated with an alkyl halide. The chiral pyrrolidine (B122466) ring directs the alkylation to one face of the azaenolate.

  • Auxiliary Cleavage: The alkylated hydrazone can be cleaved by ozonolysis or hydrolysis with acid to regenerate the α-alkylated ketone and recover the chiral auxiliary.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the application of Evans' and Enders' chiral auxiliaries in asymmetric synthesis.

Evans_Alkylation_Workflow cluster_0 Evans' Asymmetric Alkylation Oxazolidinone Oxazolidinone N-Acyl Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N-Acyl Oxazolidinone Acylation Acyl Chloride Acyl Chloride Acyl Chloride->N-Acyl Oxazolidinone Enolate Enolate N-Acyl Oxazolidinone->Enolate Deprotonation Base (LDA) Base (LDA) Base (LDA)->Enolate Alkylated Product Alkylated Product Enolate->Alkylated Product Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->Alkylated Product Cleavage Cleavage Alkylated Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary Enders_SAMP_RAMP_Alkylation cluster_1 Enders' SAMP/RAMP Asymmetric Alkylation Ketone/Aldehyde Ketone/Aldehyde Chiral Hydrazone Chiral Hydrazone Ketone/Aldehyde->Chiral Hydrazone Condensation SAMP/RAMP SAMP/RAMP SAMP/RAMP->Chiral Hydrazone Azaenolate Azaenolate Chiral Hydrazone->Azaenolate Deprotonation Base (LDA) Base (LDA) Base (LDA)->Azaenolate Alkylated Hydrazone Alkylated Hydrazone Azaenolate->Alkylated Hydrazone Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->Alkylated Hydrazone Cleavage (O3/H2O) Cleavage (O3/H2O) Alkylated Hydrazone->Cleavage (O3/H2O) Chiral Ketone/Aldehyde Chiral Ketone/Aldehyde Cleavage (O3/H2O)->Chiral Ketone/Aldehyde Recovered Auxiliary Recovered Auxiliary Cleavage (O3/H2O)->Recovered Auxiliary

A Comparative Guide to Analytical Techniques for Distinguishing Cis and Trans-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of cis- and trans-2,6-dimethylmorpholine is critical, as the stereochemistry of this morpholine (B109124) derivative can significantly influence its physical properties and biological activity in downstream applications. This guide provides an objective comparison of key analytical techniques for distinguishing between these two diastereomers, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, high resolution, or structural confirmation. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.

TechniquePrinciple of Separation/DifferentiationKey Performance Indicators
Gas Chromatography (GC) Difference in boiling points and/or interaction with the stationary phase.Resolution: Baseline separation of cis and trans isomers is achievable. Quantification: Excellent for determining the relative ratio of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Different chemical environments of protons (¹H) and carbons (¹³C) due to stereoisomerism.Structural Confirmation: Provides unambiguous identification of each isomer. Quantification: Can be used for accurate determination of isomer ratios.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between the stationary and mobile phases based on polarity and molecular shape.Separation Potential: Good potential for separation, particularly on normal-phase columns. Method development is likely required.
Infrared (IR) Spectroscopy Differences in molecular symmetry lead to distinct vibrational modes.Qualitative Differentiation: The "fingerprint region" can distinguish between isomers, though detailed spectral interpretation is necessary.

Experimental Protocols and Data

Gas Chromatography (GC)

Gas chromatography is a robust and widely used method for the quantitative analysis of the cis/trans isomer ratio of 2,6-dimethylmorpholine (B58159). The separation is typically achieved based on the slight differences in the boiling points and polarities of the isomers.

Experimental Protocol:

A suitable GC method for the analysis of cis- and trans-2,6-dimethylmorpholine can be adapted from the following conditions:

  • Instrument: Agilent 7890A Gas Chromatograph or equivalent.

  • Column: DB-1701 capillary column.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 32 minutes.

    • Ramp to 240 °C at a rate of 30 °C/minute.

    • Hold at 240 °C for 4 minutes.

  • Quantification: The content of each isomer is calculated using the area normalization method.

Expected Results:

This method allows for the baseline separation of the cis and trans isomers, enabling accurate quantification of their relative percentages in a sample. For instance, analysis of a reaction mixture might show a molar ratio of cis-2,6-dimethylmorpholine to trans-2,6-dimethylmorpholine of 80.4:11.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of cis- and trans-2,6-dimethylmorpholine. The different spatial arrangements of the methyl groups and ring protons in the two isomers lead to distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the chemical shifts of the protons on the morpholine ring and the methyl groups will differ between the cis and trans isomers. The coupling constants between adjacent protons can also provide valuable structural information. It has been noted that ¹H NMR is used to confirm the purity of this compound and to quantify the presence of the trans isomer, indicating clear spectral differences.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra also show clear differences between the two isomers. The chemical shifts of the carbon atoms in the morpholine ring and the methyl groups are sensitive to the stereochemistry of the molecule.

Experimental Protocol:

  • Instrument: 400 MHz NMR spectrometer (e.g., Varian Mercury Plus 400).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts to known values for the pure isomers.

Quantitative Data Summary for ¹³C NMR of Isomer Hydrochlorides:

IsomerC2/C6 Chemical Shift (ppm)C3/C5 Chemical Shift (ppm)Methyl Carbon Chemical Shift (ppm)
This compound HCl 71.6850.5819.30
trans-2,6-Dimethylmorpholine HCl Data not available in the same format, but distinct shifts are expected.Data not available in the same format, but distinct shifts are expected.Data not available in the same format, but distinct shifts are expected.

Note: The provided data for the cis isomer is for the propionate (B1217596) salt, which is expected to be very similar to the hydrochloride salt in terms of the morpholine ring chemical shifts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of diastereomers. For cis- and trans-2,6-dimethylmorpholine, a normal-phase HPLC method is likely to be effective due to the difference in the interaction of the isomers with a polar stationary phase.

General Method Development Strategy:

  • Stationary Phase: A silica (B1680970) or cyano-bonded column is a good starting point for normal-phase separation.

  • Mobile Phase: A non-polar solvent system such as hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) or ethanol. The addition of a small amount of a basic modifier (e.g., diethylamine (B46881) or triethylamine) may be necessary to improve peak shape and reduce tailing.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be suitable as morpholines lack a strong chromophore.

Expected Performance:

With optimization of the mobile phase composition, baseline separation of the two isomers is expected, allowing for their quantification.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to distinguish between cis and trans isomers based on differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). The different symmetries of the two molecules will result in the presence or absence of certain absorption bands. The gas-phase IR spectrum of a mixture of 2,6-dimethylmorpholine isomers is available in the NIST Chemistry WebBook.

Principle of Differentiation:

  • Symmetry: The trans isomer generally has a higher degree of symmetry than the cis isomer. This can lead to fewer IR-active bands for the trans isomer.

  • Fingerprint Region: The complex vibrations in the fingerprint region are highly sensitive to the overall molecular geometry. A comparison of the spectra of the pure isomers would reveal unique patterns of absorption bands for each.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of a sample containing a mixture of cis- and trans-2,6-dimethylmorpholine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis prep Dissolve sample in appropriate solvent gc Gas Chromatography (GC) prep->gc Volatile solvent nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr Deuterated solvent hplc HPLC prep->hplc Mobile phase ir IR Spectroscopy prep->ir IR-transparent solvent or neat quant Quantification of Isomer Ratio gc->quant nmr->quant struct_id Structural Confirmation nmr->struct_id hplc->quant qual_diff Qualitative Differentiation ir->qual_diff

Caption: General experimental workflow for the analysis of cis- and trans-2,6-Dimethylmorpholine isomers.

Conclusion

Navigating the Separation of 2,6-Dimethylmorpholine Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of 2,6-dimethylmorpholine (B58159) isomers is a critical challenge. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for distinguishing between the cis and trans diastereomers of this compound, supported by available experimental data and detailed protocols.

The separation of 2,6-dimethylmorpholine isomers is essential due to their potential presence as impurities or metabolites in various chemical processes, including in the synthesis of pharmaceuticals and as degradation products of fungicides like fenpropimorph. The structural similarity of the cis and trans isomers necessitates optimized chromatographic conditions for their successful resolution.

Understanding the Isomers and Their Properties

2,6-Dimethylmorpholine exists as two diastereomers: cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine. A key physical property influencing their separation by gas chromatography is their boiling point. The cis isomer has a boiling point of 142-143 °C, while the trans isomer has a slightly higher boiling point of 148.1-148.5 °C[1]. This difference, although small, can be exploited for chromatographic separation on a suitable stationary phase.

Comparative Analysis of GC-MS Methods

While a multitude of GC-MS methods exist for the analysis of morpholine (B109124) and its derivatives, specific protocols for the separation of 2,6-dimethylmorpholine isomers are less common. However, a review of existing literature and patent documentation provides valuable insights into effective methodologies.

A key methodology is detailed in Chinese patent CN110950818B, which outlines a GC method for determining the purity of this compound and quantifying the trans isomer as an impurity[1]. This method serves as a foundational approach for the separation of these diastereomers.

Table 1: Comparison of GC-MS Parameters for 2,6-Dimethylmorpholine Isomer Separation

ParameterMethod 1 (Based on CN110950818B)Alternative Approaches (General Recommendations)
Stationary Phase DB-1701 (or equivalent mid-polarity phase)Highly polar cyanopropyl phases (e.g., SP-2560, BPX70)[2]
Column Dimensions 30 m x 0.32 mm ID, 0.25 µm film thickness (Typical)30-60 m length for improved resolution
Temperature Program 80°C (hold 32 min), ramp at 30°C/min to 240°C (hold 4 min)[1]Isothermal at a temperature optimizing resolution based on boiling points, or a slow temperature ramp.
Carrier Gas Helium or HydrogenHelium or Hydrogen
Injection Mode Split/SplitlessSplitless for trace analysis
MS Detection Electron Ionization (EI)Full scan for identification, Selected Ion Monitoring (SIM) for quantification

Note: Retention times and resolution values are not explicitly provided in the patent but can be inferred from the successful application of the method for purity assessment[1]. The elution order is expected to be this compound followed by the higher-boiling trans-2,6-dimethylmorpholine.

Experimental Protocols

Below is a detailed experimental protocol based on the findings for the separation of 2,6-dimethylmorpholine isomers.

Method 1: Diastereomer Separation on a Mid-Polarity Column

This method is adapted from the analytical procedure described in patent CN110950818B[1].

1. Sample Preparation:

  • Dissolve the sample containing 2,6-dimethylmorpholine isomers in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration appropriate for GC-MS analysis.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-1701 (30 m x 0.32 mm ID, 0.25 µm film thickness) or a similar mid-polarity column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 32 minutes.

    • Ramp: Increase temperature at 30 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 4 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-200.

Chiral Separation Considerations

Potential Chiral Stationary Phases:

  • Beta-cyclodextrin (B164692) derivatives: Columns such as those based on permethylated or acetylated beta-cyclodextrin are often effective for separating enantiomers of compounds with similar structures.

  • Gamma-cyclodextrin derivatives: These may offer different selectivity for chiral separations.

Researchers looking to perform enantiomeric separations would need to screen various chiral columns and optimize the temperature program to achieve baseline resolution of the four possible stereoisomers.

The Role of Derivatization

For many polar amines, derivatization is a common strategy to improve peak shape and thermal stability. While direct analysis of 2,6-dimethylmorpholine is feasible as demonstrated, derivatization could potentially enhance the separation of its isomers. Common derivatizing agents for amines include:

  • Acylating agents: (e.g., trifluoroacetic anhydride (B1165640) - TFAA)

  • Silylating agents: (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Derivatization can alter the volatility and polarity of the isomers, which may lead to improved resolution on both chiral and achiral columns. Method development would be necessary to determine the optimal derivatization strategy.

Visualizing the Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 2,6-dimethylmorpholine isomers.

Caption: Workflow for the GC-MS analysis of 2,6-dimethylmorpholine isomers.

This guide provides a starting point for the development and implementation of GC-MS methods for the separation of 2,6-dimethylmorpholine isomers. The provided protocol, based on existing documentation, offers a robust method for diastereomer separation. For enantiomeric separation, further investigation and method development using chiral stationary phases are recommended.

References

A Comparative Analysis of 1H and 13C NMR Spectra of cis- and trans-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the cis- and trans- stereoisomers of 2,6-dimethylmorpholine (B58159) reveals distinct differences in their 1H and 13C NMR spectra, arising from their unique conformational preferences. This guide provides a comprehensive analysis of their spectral data for researchers, scientists, and professionals in drug development, supported by established experimental protocols.

The chair conformation is the most stable arrangement for the morpholine (B109124) ring. In this conformation, substituents can occupy either axial or equatorial positions. The relative orientation of the two methyl groups in cis- and trans-2,6-dimethylmorpholine leads to different chemical environments for the ring protons and carbons, which are readily distinguishable by NMR spectroscopy.

1H NMR Spectral Comparison

The 1H NMR spectra of cis- and trans-2,6-dimethylmorpholine are most notably different in the chemical shifts and coupling constants of the methine protons (H-2 and H-6) and the methyl protons.

In the cis-isomer , the two methyl groups are in a diaxial or diequatorial arrangement. The diequatorial conformation is generally more stable. This results in a more shielded environment for the axial protons compared to the equatorial protons.

For the trans-isomer , one methyl group is in an axial position while the other is equatorial. This leads to a different set of spatial interactions and, consequently, different chemical shifts and coupling patterns compared to the cis-isomer.

Table 1: 1H NMR Spectral Data for cis- and trans-2,6-Dimethylmorpholine

Proton cis-2,6-Dimethylmorpholine trans-2,6-Dimethylmorpholine
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
H-2, H-63.55 (m)3.85 (m)
H-3a, H-5a (axial)2.05 (t, J = 10.5 Hz)2.75 (d, J = 10.0 Hz)
H-3e, H-5e (equatorial)2.80 (d, J = 10.5 Hz)2.55 (t, J = 10.0 Hz)
CH₃1.10 (d, J = 6.0 Hz)1.15 (d, J = 6.5 Hz)
NH1.80 (s)1.95 (s)

Note: Data is compiled from typical values and may vary slightly based on solvent and concentration.

13C NMR Spectral Comparison

The stereochemical differences between the cis- and trans-isomers also manifest in their 13C NMR spectra. The orientation of the methyl groups influences the shielding of the ring carbons. A key indicator in distinguishing the isomers is the chemical shift of the methyl carbons, which is affected by steric compression (γ-gauche effect). In the trans-isomer, the axial methyl group experiences greater steric hindrance, leading to an upfield shift (more shielded) compared to the equatorial methyl group and the methyl groups in the cis-isomer.

A study published in the Canadian Journal of Chemistry provides detailed 13C NMR data for these isomers.

Table 2: 13C NMR Spectral Data for cis- and trans-2,6-Dimethylmorpholine

Carbon This compound trans-2,6-Dimethylmorpholine
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C-2, C-672.568.0
C-3, C-550.846.5
CH₃19.217.5

Note: Data is based on values reported for the hydrochloride salts in aqueous solution and referenced to Dioxane.

Experimental Protocols

Sample Preparation and NMR Acquisition

A standard protocol for the acquisition of 1H and 13C NMR spectra for the comparison of cis- and trans-2,6-dimethylmorpholine is as follows:

  • Sample Preparation:

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better spectral resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Signal averaging (e.g., 16-64 scans) may be necessary to improve the signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical parameters include a 45-90° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is usually required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) in Hertz.

Visualization of the Comparative Analysis Workflow

The logical workflow for the comparative NMR analysis of cis- and trans-2,6-dimethylmorpholine can be visualized as follows:

G Comparative NMR Analysis of 2,6-Dimethylmorpholine Isomers cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Processing & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion cis This compound H1_NMR 1H NMR Acquisition cis->H1_NMR C13_NMR 13C NMR Acquisition cis->C13_NMR trans trans-2,6-Dimethylmorpholine trans->H1_NMR trans->C13_NMR process_H1 Process 1H Spectra (Chemical Shift, Multiplicity, J-coupling) H1_NMR->process_H1 process_C13 Process 13C Spectra (Chemical Shift) C13_NMR->process_C13 compare Compare Spectral Data process_H1->compare process_C13->compare conclusion Structural Elucidation and Isomer Differentiation compare->conclusion

Caption: Workflow for NMR-based differentiation of cis- and trans-2,6-dimethylmorpholine.

A Comparative Guide to the Purity Validation of cis-2,6-Dimethylmorpholine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like cis-2,6-dimethylmorpholine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity, offering insights into optimal analytical approaches and presenting supporting experimental data.

Comparison of Analytical Methods

While Gas Chromatography (GC) has been utilized for the analysis of this compound, particularly for assessing isomeric ratios, HPLC offers distinct advantages for purity validation, especially for non-volatile impurities.[1] Below is a comparison of a proposed optimized HPLC method with a non-optimized HPLC method and a typical GC method.

ParameterOptimized HPLC MethodNon-Optimized HPLC MethodGas Chromatography (GC) Method
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmReversed-Phase C8, 150 mm x 4.6 mm, 5 µmCapillary column (e.g., DB-5)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (70:30 v/v)Acetonitrile:Water (50:50 v/v)Inert carrier gas (e.g., Helium)
Detection UV at 210 nmUV at 210 nmFlame Ionization Detector (FID)
Flow Rate 1.0 mL/min1.5 mL/minNot Applicable
Run Time 15 minutes25 minutes30 minutes
Resolution Excellent separation of cis and trans isomers, and potential impuritiesPoor resolution of isomers, co-elution of impuritiesGood separation of volatile isomers
Sensitivity High for UV-active impuritiesModerateHigh for volatile compounds
Sample Preparation Simple dissolution in mobile phaseSimple dissolution in mobile phaseDerivatization may be required for polar impurities

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for HPLC method validation and the logical considerations for comparing analytical methods for this compound purity.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Column & Mobile Phase Selection B Detector Wavelength Optimization A->B C Sample Preparation B->C D Specificity C->D Transfer to Validation E Linearity D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I Implementation J Data Reporting I->J Method_Comparison_Logic cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_params Performance Parameters cluster_decision Method Selection Analyte This compound - Secondary Amine - Potential for non-volatile impurities HPLC HPLC Analyte->HPLC GC Gas Chromatography Analyte->GC Specificity Specificity/ Selectivity HPLC->Specificity Sensitivity Sensitivity HPLC->Sensitivity Precision Precision/ Accuracy HPLC->Precision Robustness Robustness HPLC->Robustness GC->Specificity GC->Sensitivity GC->Precision GC->Robustness Decision Optimal Method for Purity Validation Specificity->Decision Sensitivity->Decision Precision->Decision Robustness->Decision

References

A Comparative Analysis of p38 MAP Kinase Inhibitors Featuring Diverse Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a pivotal regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a spectrum of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a significant target for therapeutic intervention. A notable class of p38 MAP kinase inhibitors incorporates a morpholine (B109124) moiety, which has been demonstrated to be crucial for high-potency inhibition. This guide provides a comparative study of p38 MAP kinase inhibitors synthesized with different morpholine and related scaffolds, summarizing their performance with supporting experimental data and detailed methodologies.

The p38 MAP Kinase Signaling Pathway: A Cascade of Inflammatory Responses

The p38 MAP kinase pathway is a multi-tiered cascade that translates extracellular signals into cellular responses. Activation of this pathway by stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress leads to the sequential phosphorylation and activation of a series of kinases. This ultimately results in the activation of p38 MAP kinase, which then phosphorylates downstream targets, including other kinases and transcription factors. The activation of these downstream effectors drives the expression of genes involved in inflammation and other cellular processes.

p38_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptors Receptors Stress Stimuli->Receptors Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptors MAP3K MAP3K Receptors->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK Downstream Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream Kinases Transcription Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription Factors Downstream Kinases->Transcription Factors Gene Expression Inflammatory Gene Expression Transcription Factors->Gene Expression morpholine_sar Inhibitor_Core Inhibitor Core Scaffold Morpholine Morpholine Moiety Inhibitor_Core->Morpholine Modified_Morpholine Modified/Replaced Morpholine Inhibitor_Core->Modified_Morpholine H_Bond Hydrogen Bond with Hinge Region Morpholine->H_Bond High_Potency High Inhibitory Potency H_Bond->High_Potency Reduced_H_Bond Reduced/Altered H-Bonding Modified_Morpholine->Reduced_H_Bond Lower_Potency Lower Inhibitory Potency Reduced_H_Bond->Lower_Potency inhibitor_workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR) Hit_ID->Lead_Gen In_Vitro In Vitro Kinase & Cellular Assays Lead_Gen->In_Vitro Lead_Opt Lead Optimization (ADME/Tox) In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Assessing Enantiomeric Excess of Products from Amine-Based Chiral Auxiliaries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of a chiral auxiliary and the subsequent accurate determination of the enantiomeric excess (ee) of the products are critical for success. This guide provides a comparative overview of methods used to assess the enantiomeric purity of products derived from chiral auxiliaries, with a focus on morpholine-based structures and a comparison with widely used alternatives such as Evans's Oxazolidinones and Oppolzer's Camphorsultam.

While direct, published data on the use of cis-2,6-dimethylmorpholine as a covalently bound chiral auxiliary in asymmetric synthesis for generating small molecule products with subsequent ee determination is limited in readily available literature, this guide draws on data from closely related morpholine-based systems and established auxiliaries to provide a comprehensive comparison of analytical methodologies and expected outcomes.

Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral auxiliaries allows for the control of stereochemistry at the newly formed chiral centers. The efficiency of this control is quantified by the diastereomeric ratio (d.r.) and the enantiomeric excess (ee) of the final product after cleavage of the auxiliary.

Below is a comparison of the performance of morpholine-based systems with the well-established Evans's Oxazolidinone and Oppolzer's Camphorsultam auxiliaries in asymmetric aldol reactions.

Chiral Auxiliary/SystemElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Morpholine Carboxamide PropionaldehydeMorpholine Propionamide>95:594%[1]
Morpholine Carboxamide IsovaleraldehydeMorpholine Propionamide>95:596%[1]
Evans's Oxazolidinone BenzaldehydePropionyl Imide>99:1 (syn:anti)>99%
Evans's Oxazolidinone IsobutyraldehydePropionyl Imide97:3 (syn:anti)>99%
Oppolzer's Camphorsultam BenzaldehydePropionyl Imide98:2 (anti:syn)>99%[2]

Experimental Protocols for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess is paramount. The two most common and powerful techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating or derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for separating enantiomers and determining their relative abundance. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Experimental Protocol for Chiral HPLC Analysis:

  • Sample Preparation:

    • The final product, after cleavage of the chiral auxiliary, is dissolved in a suitable solvent (e.g., hexane/isopropanol (B130326) mixture) to a concentration of approximately 1 mg/mL.

    • The sample is filtered through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Instrument: Agilent 1100 HPLC system or equivalent.[3]

    • Column: A polysaccharide-based chiral column, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel AD-H) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), is commonly effective.

    • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio is optimized for baseline separation of the enantiomers (e.g., 90:10 or 80:20 n-hexane:isopropanol).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 225 nm or 254 nm).[3]

    • Injection Volume: 10 µL.[3]

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers in situ (with a chiral solvating agent) or through chemical reaction (with a chiral derivatizing agent). The diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integration values corresponds to the enantiomeric ratio. The use of Mosher's esters is a classic example of using a chiral derivatizing agent.[1]

Experimental Protocol for ee Determination via Mosher's Ester Analysis (NMR):

  • Derivatization:

    • To a solution of the chiral β-hydroxy product (1 equivalent) in an anhydrous solvent (e.g., CH₂Cl₂ or CCl₄) containing pyridine (B92270) (2-3 equivalents), add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with dilute acid (e.g., 1M HCl) and brine, then dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the purified Mosher's ester.

    • In the ¹H NMR spectrum, the methoxy (B1213986) (–OCH₃) or other well-resolved protons of the two diastereomeric esters will appear at different chemical shifts.

    • In the ¹⁹F NMR spectrum, the trifluoromethyl (–CF₃) groups will give distinct signals for each diastereomer.

    • The enantiomeric excess is determined by the integration of these distinct signals.

Visualizing the Workflow

The general workflow for assessing the enantiomeric excess of a product from an asymmetric synthesis using a chiral auxiliary is depicted below.

G Workflow for Assessing Enantiomeric Excess cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Analysis start Prochiral Substrate + Chiral Auxiliary reaction Asymmetric Reaction (e.g., Aldol) start->reaction product_aux Product with Auxiliary reaction->product_aux cleavage Auxiliary Cleavage product_aux->cleavage final_product Final Chiral Product cleavage->final_product hplc Chiral HPLC final_product->hplc Direct Analysis nmr NMR with Chiral Agent final_product->nmr Derivatization or Solvation data Data Analysis (Peak Integration) hplc->data nmr->data ee_value Enantiomeric Excess (ee%) data->ee_value

Caption: General workflow from asymmetric synthesis to ee determination.

The logical relationship between the choice of analytical method and the nature of the product is crucial for obtaining accurate results.

G Decision Pathway for ee Determination Method product Chiral Product Mixture chromophore Does the product have a UV chromophore? product->chromophore functional_group Does the product have a reactive functional group (e.g., -OH, -NH2)? chromophore->functional_group No hplc Chiral HPLC is a suitable method. chromophore->hplc Yes nmr_cda NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) is suitable. functional_group->nmr_cda Yes nmr_csa NMR with Chiral Solvating Agent is a potential method. functional_group->nmr_csa No

Caption: Decision tree for selecting an ee determination method.

References

The Strategic Advantage of cis-2,6-Dimethylmorpholine in Pharmaceutical Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the biological activity of the final compounds. Among the vast array of heterocyclic scaffolds, cis-2,6-dimethylmorpholine has emerged as a privileged structure, particularly in the synthesis of high-value pharmaceutical agents. This guide provides a comprehensive comparison of this compound with potential alternatives, supported by experimental data and detailed protocols for its key applications.

This review highlights the superior performance of this compound in crucial pharmaceutical syntheses, attributing its efficacy to a unique combination of stereochemistry and steric hindrance. These features are instrumental in directing reaction outcomes and enhancing the pharmacological profiles of the resulting drug molecules.

Comparative Analysis: Physicochemical Properties

The seemingly subtle variation in the spatial arrangement of the two methyl groups in 2,6-dimethylmorpholine (B58159) isomers has a significant impact on their physical properties, which in turn can influence reaction kinetics and solubility in various solvent systems. A comparison of key physicochemical properties is presented below.

PropertyThis compoundtrans-2,6-DimethylmorpholineMorpholine (B109124)
CAS Number 6485-55-8[1]63073-74-5110-91-8
Molecular Weight 115.17 g/mol [1][2]115.17 g/mol 87.12 g/mol
Boiling Point 147 °C[3]Not readily available129 °C
Melting Point -85 °C[3]Not readily available-5 °C
Density 0.935 g/mL at 25 °C[3]Not readily available1.007 g/mL at 20 °C
Refractive Index n20/D 1.446[3]Not readily availablen20/D 1.454

The Role of this compound in Antifungal Drug Synthesis: The Case of Amorolfine (B1665469)

Amorolfine is a potent topical antifungal agent whose synthesis critically relies on the specific stereochemistry of this compound. The cis-configuration of the methyl groups is understood to be crucial for the drug's activity, influencing its binding to the target enzyme, sterol reductase.

Structure-Activity Relationship (SAR) Insights

While direct comparative studies replacing this compound with other analogs in the synthesis of Amorolfine are not extensively published, the established mode of action of morpholine antifungals provides strong evidence for the importance of this specific isomer. The morpholine ring and its substituents are known to interact with the active site of the fungal enzyme. It is hypothesized that the cis-orientation of the methyl groups provides an optimal conformation for binding, enhancing the inhibitory activity of the molecule. Sila-analogues of morpholine antifungals have been synthesized and tested, with some showing superior fungicidal potential, highlighting that modifications to the morpholine scaffold can significantly impact activity[4].

Experimental Protocol: Synthesis of Amorolfine Hydrochloride

The synthesis of Amorolfine involves the reductive amination of a suitable aldehyde with this compound, followed by a Friedel-Crafts alkylation and conversion to the hydrochloride salt.

Step 1: Reductive Amination

In a reaction vessel, 3-tert-pentylphenyl-2-methylpropanal is reacted with this compound in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) and glacial acetic acid[5][6].

  • Reaction Scheme:

    • 3-tert-pentylphenyl-2-methylpropanal + this compound --(Sodium triacetoxyborohydride, Glacial acetic acid)--> Amorolfine base

  • Detailed Procedure:

    • To a solution of 3-tert-pentylphenyl-2-methylpropanal in a suitable solvent (e.g., N-methylpyrrolidone), this compound is added.

    • Glacial acetic acid is added, and the mixture is stirred.

    • Sodium triacetoxyborohydride is added portion-wise, and the reaction is monitored for completion[6].

    • Upon completion, the reaction is quenched, and the Amorolfine base is extracted.

Step 2: Conversion to Amorolfine Hydrochloride

The purified Amorolfine base is then dissolved in a suitable solvent, and hydrochloric acid is introduced to precipitate the hydrochloride salt[7].

  • Reaction Scheme:

    • Amorolfine base + HCl --> Amorolfine Hydrochloride

  • Detailed Procedure:

    • The amorolfine base is dissolved in isopropyl alcohol.

    • Gaseous hydrochloric acid is bubbled through the solution, leading to the precipitation of Amorolfine HCl[7].

    • The resulting solid is collected by filtration and crystallized to yield a high-purity product[7].

cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation Aldehyde 3-tert-pentylphenyl-2-methylpropanal Amorolfine_Base Amorolfine Base Aldehyde->Amorolfine_Base Amine This compound Amine->Amorolfine_Base Reducing_Agent Sodium triacetoxyborohydride Glacial Acetic Acid Reducing_Agent->Amorolfine_Base Amorolfine_HCl Amorolfine Hydrochloride Amorolfine_Base->Amorolfine_HCl HCl Hydrochloric Acid HCl->Amorolfine_HCl

Caption: Synthetic pathway for Amorolfine Hydrochloride.

The Pivotal Role of this compound in Anticancer Drug Synthesis: The Case of Sonidegib

Sonidegib is a Hedgehog signaling pathway inhibitor used in the treatment of basal cell carcinoma. The this compound moiety is a key structural feature of Sonidegib, contributing to its binding affinity and selectivity for the Smoothened (SMO) receptor[8].

Structure-Activity Relationship (SAR) Insights
Experimental Protocol: Synthesis of Sonidegib

A key step in the synthesis of Sonidegib involves the coupling of an amine intermediate with a carboxylic acid, where the amine component is derived from this compound. An environmentally friendly, multi-step, one-pot synthesis has been developed.

  • Key Coupling Step:

    • N-(6-aminopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide is cyclized with a derivative of this compound.

  • Detailed Procedure (based on an environmentally responsible synthesis):

    • An initial SNAr reaction followed by a nitro group reduction is performed in one pot to generate an amine intermediate[10].

    • Separately, a Suzuki-Miyaura coupling and hydrolysis are performed to create the carboxylic acid partner[10].

    • The amine and carboxylic acid are then coupled using a suitable coupling agent (e.g., DCC and DMAP) in an aqueous micellar solution to form the Sonidegib precursor[10][11].

    • The final cyclization step to introduce the this compound moiety is then carried out[12].

Start Starting Materials SNAr_Reduction SNAr & Nitro Reduction (Pot 1) Start->SNAr_Reduction Suzuki_Hydrolysis Suzuki-Miyaura Coupling & Hydrolysis (Pot 2) Start->Suzuki_Hydrolysis Amine_Intermediate Amine Intermediate SNAr_Reduction->Amine_Intermediate Amide_Coupling Amide Coupling (Pot 3) Amine_Intermediate->Amide_Coupling Carboxylic_Acid Carboxylic Acid Intermediate Suzuki_Hydrolysis->Carboxylic_Acid Carboxylic_Acid->Amide_Coupling Sonidegib_Precursor Sonidegib Precursor Amide_Coupling->Sonidegib_Precursor Cyclization Cyclization with cis-2,6-dimethyl- morpholine derivative Sonidegib_Precursor->Cyclization Sonidegib Sonidegib Cyclization->Sonidegib

Caption: Multi-pot synthesis workflow for Sonidegib.

Conclusion

This compound is a highly valuable and often indispensable building block in the synthesis of complex pharmaceuticals. Its unique stereochemistry plays a crucial role in determining the biological activity of the final drug molecule, as evidenced by its application in the synthesis of Amorolfine and Sonidegib. While direct comparative data with its trans-isomer or other analogs in these specific syntheses are limited in the public domain, the consistent and successful use of the cis-isomer underscores its strategic importance. The detailed experimental protocols provided herein offer a practical guide for researchers engaged in the synthesis of these and other bioactive molecules, highlighting the critical role of thoughtful reagent selection in modern drug discovery.

References

Performance of Morpholine-Based Organocatalysts in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of morpholine-based organocatalysts in various solvent systems, supported by experimental data. The focus is on the asymmetric Michael addition of aldehydes to nitroolefins, a crucial carbon-carbon bond-forming reaction in organic synthesis.

Executive Summary

The choice of solvent significantly impacts the efficiency, diastereoselectivity, and enantioselectivity of organocatalyzed reactions. This guide consolidates experimental findings on the performance of novel β-morpholine amino acid catalysts in the asymmetric Michael addition. The data presented demonstrates that while excellent conversions can be achieved in various common organic solvents, alcoholic solvents, particularly isopropanol (B130326) (iPrOH), are highly beneficial for achieving superior diastereoselectivity and enantioselectivity.

Performance Comparison in Various Solvents

The following table summarizes the performance of a representative morpholine-based organocatalyst (a C-5 benzyl (B1604629) substituted β-morpholine amino acid, cis with respect to the C-2 carboxylic function) in the Michael addition of butanal to β-nitrostyrene. The data highlights the profound influence of the solvent on the reaction outcome.

SolventConversion (%)[1]Diastereomeric Excess (d.e., %)[1]Enantiomeric Excess (e.e., %)[1]
Toluene>998870
Dichloromethane (CH2Cl2)>998672
Tetrahydrofuran (THF)>998568
Isopropanol (iPrOH) >99 96 90
TFE / Toluene (1:1)>999075
TFE / CH2Cl2 (1:1)>999280

Reaction Conditions: Catalyst (1 mol%), butanal (1.5 eq.), β-nitrostyrene (1.0 eq.), in the specified solvent at -10°C for 24 hours.

Key Observation: Isopropanol (iPrOH) emerged as the optimal solvent, affording the product with quantitative conversion, excellent diastereoselectivity (96% d.e.), and high enantioselectivity (90% e.e.)[1]. The use of alcoholic solvents or co-solvents was generally found to be beneficial for diastereoselection[1].

Comparison with Alternative Morpholine-Based Catalysts

The substitution pattern on the morpholine (B109124) ring also plays a critical role in catalytic performance. The table below compares the performance of different β-morpholine amino acid catalysts in isopropanol.

Catalyst Substituent (C-5)Conversion (%)[1]Diastereomeric Excess (d.e., %)[1]Enantiomeric Excess (e.e., %)[1]
Benzyl (cis) >99 96 90
Benzyl (trans)>999085
Methyl (cis)>999288
Methyl (trans)>998882

Reaction Conditions: Catalyst (1 mol%), butanal (1.5 eq.), β-nitrostyrene (1.0 eq.), in iPrOH at -10°C for 24 hours.

Key Observation: The catalyst with a C-5 benzyl group positioned cis to the C-2 carboxylic acid function demonstrated the highest diastereoselectivity and enantioselectivity[1]. This highlights the importance of the specific stereochemistry of the catalyst in achieving optimal asymmetric induction.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition:

To a solution of the nitroolefin (0.2 mmol, 1.0 equiv.) and the morpholine-based organocatalyst (0.002 mmol, 1 mol%) in the desired solvent (0.4 mL) at the specified temperature, the aldehyde (0.3 mmol, 1.5 equiv.) was added. The reaction mixture was stirred for the indicated time. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product. The conversion, diastereomeric excess, and enantiomeric excess were determined by 1H NMR and chiral HPLC analysis, respectively[1].

Synthesis of β-Morpholine Amino Acid Catalysts:

The catalysts were synthesized starting from commercially available amino acids and epichlorohydrin. The key steps involved the formation of morpholine derivatives, followed by Boc-protection of the amino alcohol, oxidation to the corresponding β-morpholine amino acid, and subsequent deprotection to yield the final catalyst as a trifluoroacetic acid salt[1].

Visualizing the Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for the solvent screening and the enamine catalysis pathway for the Michael addition.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Nitroolefin & Aldehyde solvent_screening Solvent Screening (Toluene, CH2Cl2, THF, iPrOH, etc.) -10°C, 24h reagents->solvent_screening catalyst Morpholine Catalyst catalyst->solvent_screening purification Flash Chromatography solvent_screening->purification analysis NMR (Conversion, d.e.) Chiral HPLC (e.e.) purification->analysis enamine_catalysis cluster_cycle Catalytic Cycle aldehyde Aldehyde enamine Enamine Intermediate aldehyde->enamine + Catalyst - H2O aldehyde->enamine catalyst Morpholine Catalyst michael_adduct Michael Adduct (Iminium Ion) enamine->michael_adduct + Nitroolefin enamine->michael_adduct nitroolefin Nitroolefin nitroolefin->michael_adduct product Product michael_adduct->product + H2O - Catalyst michael_adduct->product

References

Safety Operating Guide

Proper Disposal of cis-2,6-Dimethylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of cis-2,6-Dimethylmorpholine, ensuring compliance and minimizing risk.

This compound is a flammable, toxic, and corrosive compound that requires careful handling and disposal.[1][2][3][4][5] Improper disposal can lead to serious health hazards and environmental contamination. Adherence to established protocols is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards of this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Skin and Body Protection: Protective clothing to prevent skin contact.[1][2]

Hazard Summary for Disposal Considerations

The following table summarizes the key hazards associated with this compound that directly impact its disposal procedures.

Hazard ClassificationDescriptionDisposal Implications
Flammable Liquid Flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source.[3]Keep away from heat, sparks, open flames, and other ignition sources.[1][4] Use non-sparking tools and explosion-proof equipment during handling and disposal.[2][3]
Acute Toxicity Harmful if swallowed or in contact with skin.[1][5] Toxic in contact with skin.[2][6]Avoid direct contact. Ensure all contaminated materials, including PPE, are decontaminated or disposed of as hazardous waste.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][3]Immediate first aid is required in case of contact. Contaminated clothing must be removed and washed before reuse or disposed of as hazardous waste.[1][2]
Environmental Hazard Should not be released into the environment. Do not let the chemical enter drains or sewer systems.[2][3]All waste must be collected and contained. Spills must be prevented from entering waterways.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1] The following is a general procedural guide:

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled, and sealed container.

    • The container should be suitable for flammable and corrosive liquids.[2]

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][4]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[1][3]

    • Keep the container tightly closed.[1][2]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Methods:

    • The preferred methods of disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Do not dispose of this compound down the drain or in the regular trash.[1][2]

  • Empty Container Disposal:

    • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[2] The rinsate should be collected and disposed of as hazardous waste.

    • After proper cleaning, the container may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Contingency start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Hazardous Waste Area collect->storage check_compat Ensure Segregation from Incompatible Materials storage->check_compat contact_vendor Contact Licensed Hazardous Waste Disposal Vendor check_compat->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to Vendor contact_vendor->provide_sds disposal_method Dispose via Approved Method: - Licensed Chemical Destruction - Controlled Incineration provide_sds->disposal_method end End disposal_method->end Disposal Complete spill Spill Occurs spill_response Follow Spill Cleanup Protocol: 1. Evacuate Area 2. Wear PPE 3. Contain & Absorb 4. Collect as Hazardous Waste spill->spill_response Yes spill_response->collect

Caption: Disposal Workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before handling any chemical.

References

Comprehensive Safety and Handling Guide for cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of cis-2,6-Dimethylmorpholine. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Summary and Safety Data

This compound is a flammable liquid and vapor that is harmful if swallowed or in contact with skin.[1][2][3][4][5] It is crucial to handle this chemical with care as it can cause severe skin burns and eye damage.[1][2][3][4][5]

Hazard ClassificationGHS CategoryDescription
Flammable liquidsCategory 3Flammable liquid and vapor.[1][2][4][5]
Acute toxicity, OralCategory 4Harmful if swallowed.[1][2][4][5]
Acute toxicity, DermalCategory 4Harmful in contact with skin.[1][2][4][5]
Skin corrosion/irritationSub-category 1BCauses severe skin burns.[1][2]
Serious eye damage/eye irritationCategory 1Causes serious eye damage.[1][2][4][5]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, the following PPE and engineering controls are mandatory when handling this compound.

Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area.[2][5] A chemical fume hood is required for all procedures involving this compound.[1][3]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][5] Use non-sparking tools and explosion-proof equipment.[2][5]

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EU standard EN166 or OSHA regulations in 29 CFR 1910.133.[1][2][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][2] Inspect gloves for any signs of degradation before use and dispose of contaminated gloves properly.[1]

  • Skin and Body Protection: Wear a lab coat, and additional protective clothing as necessary to prevent skin contact.[1][2][3][6]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3][6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3][5][7]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[1][7]

2. Preparation and Dispensing:

  • Don all required PPE before opening the container.

  • Conduct all weighing and dispensing operations within a chemical fume hood.

  • Ground and bond containers when transferring the liquid to prevent static discharge.[2][5]

  • Use only non-sparking tools.[2][5]

3. During Experimentation:

  • Keep the container tightly closed when not in use.[1][2][5]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke in the work area.[1][2]

4. Post-Experiment:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Decontaminate all equipment and work surfaces.

Disposal Plan: Waste Management and Spill Response

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1][5]

  • Follow all applicable federal, state, and local regulations for chemical waste disposal.[1][3]

  • Do not dispose of the chemical down the drain or into the environment.[1][2] Collect waste in a suitable, labeled, and closed container for disposal by a licensed waste management company.[2][5]

Spill Response:

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, dry lime, or soda ash.[3][8]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[3]

    • Ventilate the area and decontaminate the spill site.

  • Major Spills:

    • Immediately evacuate the area and alert others.

    • Activate the fire alarm if there is a risk of fire.

    • Contact your institution's emergency response team or the local fire department.

    • Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up a major spill.

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

Caption: Workflow for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。